Quinolactacin B
説明
Structure
3D Structure
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
4-methyl-3-propan-2-yl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C15H16N2O2/c1-8(2)12-13-11(15(19)16-12)14(18)9-6-4-5-7-10(9)17(13)3/h4-8,12H,1-3H3,(H,16,19) |
InChIキー |
YCGFIOZHNUQYSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
同義語 |
quinolactacin B |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Quinolactacin B from Penicillium sp.: A Technical Guide
Abstract
Quinolactacin B, a novel quinolone alkaloid, was first discovered as a secondary metabolite produced by the fungus Penicillium sp. EPF-6. This fungus was originally isolated from the larvae of the mulberry pyralid, Margaronia pyloalis Welker.[1] this compound is part of a larger family of related compounds, including Quinolactacin A and C, all of which possess a unique quinolone skeleton fused with a γ-lactam ring.[1] These compounds have garnered interest in the scientific community due to their potential biological activities, including the inhibition of tumor necrosis factor (TNF) production. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and logical diagrams to aid researchers and drug development professionals in their understanding of this promising natural product.
Introduction
The genus Penicillium is a well-known source of a diverse array of secondary metabolites with a wide range of biological activities. The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine and highlighted the pharmacological potential of this fungal genus. Since then, numerous other bioactive compounds have been isolated from various Penicillium species, contributing significantly to drug discovery and development.
In 2000, a research group in Japan reported the discovery of a new family of quinolone compounds, designated as quinolactacins, from the fermentation broth of Penicillium sp. EPF-6.[1] Among these, this compound (C₁₅H₁₆N₂O₂) was identified and its structure elucidated. This guide will focus specifically on the technical aspects of this compound's discovery and isolation.
Discovery and Strain Identification
The producing microorganism, Penicillium sp. EPF-6, was isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker). The initial screening of the fermentation broth of this fungal strain revealed the presence of novel compounds with a quinolone skeleton. Subsequent characterization led to the identification of Quinolactacins A, B, and C.[1]
Fermentation and Production of this compound
While the specific fermentation protocol for Penicillium sp. EPF-6 to produce this compound has not been detailed in the readily available literature, a general methodology for the cultivation of Penicillium species for the production of secondary metabolites can be outlined. This protocol is based on common practices for fungal fermentation.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A pure culture of Penicillium sp. EPF-6 is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for 7-10 days at 25-28°C to allow for sufficient sporulation.
-
Seed Culture: A seed culture is initiated by inoculating a liquid medium (e.g., Potato Dextrose Broth or a custom production medium) with spores from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C on a rotary shaker (e.g., 150-200 rpm) to generate a high density of mycelial biomass.
-
Production Culture: The production culture is started by inoculating a larger volume of the production medium with the seed culture (typically 5-10% v/v). The composition of the production medium is critical for optimal secondary metabolite production and would typically consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and essential minerals.
-
Incubation: The production culture is incubated for a period of 7-14 days under controlled conditions of temperature (25-28°C) and agitation (150-200 rpm). The production of this compound would be monitored periodically by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Isolation of this compound
Following the fermentation period, the fungal biomass is separated from the culture broth by filtration. This compound, being a secondary metabolite, can be found in both the mycelium and the culture filtrate. Therefore, both fractions are typically extracted.
Experimental Protocol: Extraction and Purification
-
Extraction of Culture Filtrate: The culture filtrate is extracted with an organic solvent immiscible with water, such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure complete recovery of the compound. The organic layers are then combined and concentrated under reduced pressure to yield a crude extract.
-
Extraction of Mycelium: The fungal mycelium is dried and then extracted with a suitable organic solvent, such as methanol or acetone. The solvent is then evaporated to yield a crude mycelial extract.
-
Chromatographic Purification: The crude extracts are subjected to a series of chromatographic steps to isolate this compound. A common purification workflow is as follows:
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase, to remove closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Structure Elucidation and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques. The molecular formula was determined by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS.[1] The detailed connectivity and stereochemistry were established through extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY experiments.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Melting Point | 260-263 °C (decomposed) | [1] |
| Optical Rotation | [α]D²⁵ -130° (c 0.1, DMSO) | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
Spectroscopic Data
While the complete raw spectral data is not fully available in the initial publications, the key techniques used for the structural determination of this compound are summarized below.
| Spectroscopic Technique | Information Obtained |
| FAB-MS / HRFAB-MS | Determination of molecular weight and elemental composition. |
| ¹H NMR | Information on the number and chemical environment of protons. |
| ¹³C NMR | Information on the number and chemical environment of carbon atoms. |
| COSY | Identification of proton-proton spin-spin couplings. |
| HMBC | Determination of long-range proton-carbon correlations, key for establishing the carbon skeleton. |
| NOESY | Information on through-space proton-proton interactions, crucial for determining the relative stereochemistry. |
Biosynthetic Pathway
The biosynthetic pathway for quinolactacins in Penicillium has been investigated, particularly for the related compound Quinolactacin A. The pathway is believed to involve a non-ribosomal peptide synthetase (NRPS) system. The quinolone core is derived from L-tryptophan, and the γ-lactam ring is formed from an amino acid precursor.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Spectroscopic Analysis
Caption: Spectroscopic analysis for structure elucidation.
Conclusion
This compound represents an interesting member of the growing family of bioactive natural products isolated from Penicillium species. Its unique chemical structure and initial biological activity data suggest that it and its analogs may serve as valuable lead compounds in drug discovery programs. The methodologies outlined in this technical guide provide a foundation for researchers to further explore the production, isolation, and biological potential of this intriguing fungal metabolite. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
An In-Depth Technical Guide to the Core Physicochemical Properties of Quinolactacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin B is a fungal metabolite first isolated from Penicillium sp. EPF-6. It belongs to a class of novel quinolone compounds characterized by a unique quinolone skeleton fused with a γ-lactam ring.[1][2] This structural motif has garnered significant interest within the scientific community due to the diverse biological activities exhibited by related compounds, including the inhibition of tumor necrosis factor-alpha (TNF-α) and acetylcholinesterase (AChE). This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known and potential biological activities.
Physicochemical Properties
The core physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 256.29 g/mol | [1] |
| Melting Point | 260-263 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and methanol. | |
| UV-Vis Spectroscopy (in Methanol) | λmax 228, 280, 290, 328, 340 nm | [1] |
| Infrared (IR) Spectroscopy (KBr) | νmax 3400, 1690, 1640, 1600, 1560 cm⁻¹ | [1] |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆, are presented below. These chemical shifts are critical for the unambiguous identification of the molecule.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 2 | 168.9 | |
| 3 | 59.8 | 4.25 (d, 8.1) |
| 4 | 33.7 | 2.55 (m) |
| 5 | 11.6 | 0.95 (t, 7.3) |
| 6 | 21.0 | 1.45 (m), 1.65 (m) |
| 7 | 124.9 | 7.50 (d, 8.3) |
| 8 | 122.9 | 7.25 (t, 7.6) |
| 9 | 131.8 | 7.65 (t, 7.6) |
| 10 | 115.8 | 8.05 (d, 8.3) |
| 11 | 177.8 | |
| 4a | 139.9 | |
| 5a | 121.5 | |
| 10a | 127.9 | |
| 11a | 141.2 | |
| N-CH₃ | 29.5 | 3.55 (s) |
Data sourced from Takahashi et al. (2000).[1]
Experimental Protocols
This section details the methodologies for the key experiments used in the characterization of this compound.
Isolation and Purification
This compound is a secondary metabolite produced by the fungus Penicillium sp. EPF-6. A general workflow for its isolation and purification is as follows:
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the analysis and purification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Supelcosil ABZ+plus (or a similar C18 reversed-phase column).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (20:80, v/v).[1]
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.
-
Detection: UV detection at one of the absorption maxima, for instance, 280 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and diluted with the mobile phase. The sample should be filtered through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
Data Acquisition: Standard pulse programs for ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are utilized to obtain a complete structural assignment.
Biological Activity and Signaling Pathways
Quinolactacins have been reported to exhibit several biological activities, including the inhibition of TNF-α production and acetylcholinesterase.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
While the specific mechanism of TNF-α inhibition by this compound has not been fully elucidated, studies on other quinolone antibiotics provide a potential model. For instance, the quinolone antibiotic sitafloxacin has been shown to inhibit the release of TNF-α by suppressing the phosphorylation and activity of TNF-α converting enzyme (TACE).[3][4] TACE is a key enzyme responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. A hypothetical signaling pathway for this inhibition is depicted below.
Acetylcholinesterase (AChE) Inhibition
Several quinolactacin derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for diseases such as Alzheimer's disease.
Experimental Protocol for AChE Inhibition Assay (Ellman's Method):
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Purified acetylcholinesterase enzyme.
-
Buffer solution (e.g., phosphate buffer, pH 8.0).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the test compound (this compound) at various concentrations.
-
Add the AChE enzyme to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
This compound presents a fascinating molecular scaffold with promising, yet not fully explored, biological potential. This guide has consolidated the available data on its fundamental physicochemical properties and provided a framework of experimental protocols for its further investigation. The elucidation of its precise mechanisms of action, particularly in relation to TNF-α and acetylcholinesterase inhibition, will be a critical step in unlocking its therapeutic potential. The information and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of natural product chemistry and drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitafloxacin reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitafloxacin reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Quinolactacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacin B, a fungal alkaloid belonging to the quinolactacin family, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its inhibitory effects on acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α) production. This document synthesizes available data, outlines relevant experimental methodologies, and presents visual representations of the pertinent biological pathways to facilitate further research and drug development efforts.
Introduction
Quinolactacins are a class of natural products first isolated from Penicillium sp.. Structurally, they feature a quinolone skeleton fused to a γ-lactam ring. While various members of this family have been studied, this compound has been identified as a molecule of interest due to its potential therapeutic applications. Initial studies have pointed towards two primary biological activities: the inhibition of the enzyme acetylcholinesterase and the suppression of the pro-inflammatory cytokine, tumor necrosis factor-alpha.
Core Mechanisms of Action
Current research indicates that this compound likely exerts its biological effects through at least two distinct mechanisms:
-
Enzyme Inhibition: this compound has been reported to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
-
Cytokine Modulation: The compound has also been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key regulator of inflammation.
Further investigation is required to fully elucidate the specific molecular interactions and downstream consequences of these activities.
Quantitative Analysis of Bioactivity
While the qualitative inhibitory activities of the broader quinolactacin class have been described, specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes the known biological activities of the quinolactacin family, highlighting the need for further quantitative studies on this compound.
| Compound | Target/Activity | IC50/Ki Value | Reference |
| Quinolactacin A1 | Acetylcholinesterase | Not Reported | [1] |
| Quinolactacin A2 | Acetylcholinesterase | Not Reported | [1] |
| Quinolactacins | TNF-α Production | Not Reported | [2] |
Note: The lack of specific IC50 or Ki values for this compound underscores a significant knowledge gap that future research should aim to address.
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, this section outlines standardized experimental protocols for assessing its inhibitory effects on acetylcholinesterase and TNF-α production.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring AChE activity and screening for inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions to be tested.
-
In a 96-well plate, add 25 µL of each concentration of this compound solution. Include a positive control (a known AChE inhibitor, e.g., physostigmine) and a negative control (solvent only).
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding 25 µL of the substrate, ATCI solution, to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TNF-α Production Inhibition Assay
This cell-based assay is used to assess the ability of a compound to inhibit the production of TNF-α from immune cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Prepare a stock solution of this compound and a series of dilutions in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle control (solvent only).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a defined period (e.g., 4-24 hours).
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the potential molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of neurodegenerative and inflammatory diseases. However, the current body of research lacks the specific quantitative data and detailed mechanistic studies required to fully realize its potential. Future research should prioritize:
-
Quantitative Bioactivity Studies: Determining the precise IC50 and/or Ki values of this compound against acetylcholinesterase and its effect on TNF-α production in various cell models.
-
Target Deconvolution: Identifying the direct molecular target(s) of this compound within the TNF-α signaling pathway.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.
By addressing these key areas, the scientific community can build a more complete understanding of this compound's mechanism of action and pave the way for its potential clinical application.
References
Unraveling the Architecture of Quinolactacin B: A Spectroscopic and Structural Deep Dive
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the structure elucidation of Quinolactacin B, a novel quinolone alkaloid. This document details the spectroscopic data and experimental protocols that were instrumental in defining its molecular architecture.
This compound, a natural product isolated from the fermentation broth of Penicillium sp. EPF-6, has garnered interest due to its unique heterocyclic structure and biological activity.[1][2] Its core is a novel quinolone skeleton fused with a γ-lactam ring.[1][2] This guide will systematically present the key data and methodologies that led to the complete structural assignment of this intriguing molecule.
Physicochemical and Spectroscopic Data
The initial characterization of this compound established its fundamental properties. Its molecular formula was determined to be C₁₅H₁₆N₂O₂ by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and further confirmed by High-Resolution Mass Spectrometry (HRMS).[1] The molecule presents as a white powder with a melting point of 260-263 °C (decomposition). The specific rotation was measured as [α]D²⁵ -120° (c 0.1, MeOH), indicating its chiral nature.
Spectroscopic Data Summary
The structural elucidation of this compound heavily relied on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The key quantitative data are summarized in the tables below for ease of comparison and reference.
| Technique | Observed Data |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol |
| Appearance | White Powder |
| Melting Point | 260-263 °C (dec.) |
| Specific Rotation | [α]D²⁵ -120° (c 0.1, MeOH) |
| UV λmax (MeOH) | 225, 270, 280, 328 nm |
| IR (KBr) νmax | 3400, 1695, 1650, 1610 cm⁻¹ |
Table 1: Physicochemical Properties of this compound
| Position | ¹³C Chemical Shift (δc, ppm) in DMSO-d₆ | ¹H Chemical Shift (δH, ppm), Multiplicity (J in Hz) in DMSO-d₆ | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | - | - | - | - |
| 2 | - | 8.09 (br s, NH) | - | 3-H, 1'-H, 2'-CH₃ |
| 3 | 58.2 (d) | 4.81 (d, 7.8) | C-2, C-3a, C-4, C-9b | 2-NH, 1'-H, 2'-CH₃ |
| 3a | 129.0 (s) | - | - | - |
| 4 | 176.5 (s) | - | - | - |
| 4a | 140.2 (s) | - | - | - |
| 5 | 122.1 (d) | 7.82 (d, 8.3) | C-4, C-6, C-8a | 6-H |
| 6 | 123.4 (d) | 7.32 (t, 7.8) | C-5, C-7, C-8, C-8a | 5-H, 7-H |
| 7 | 131.9 (d) | 7.62 (t, 7.8) | C-5, C-6, C-8, C-8a | 6-H, 8-H |
| 8 | 115.7 (d) | 7.48 (d, 8.3) | C-6, C-7, C-8a | 7-H |
| 8a | 138.0 (s) | - | - | - |
| 9 | 164.2 (s) | - | - | - |
| 9a | 118.8 (s) | - | - | - |
| 9b | 36.0 (q) | 3.84 (s, N-CH₃) | C-4a, C-9, C-9a | 5-H |
| 1' | 31.8 (d) | 2.45 (m) | C-3, C-2', C-3' | 2-NH, 3-H, 2'-CH₃, 3'-CH₃ |
| 2' | 17.5 (q) | 1.14 (d, 6.8) | C-1', C-3' | 2-NH, 3-H, 1'-H, 3'-CH₃ |
| 3' | 20.8 (q) | 0.85 (d, 6.8) | C-1', C-2' | 1'-H, 2'-CH₃ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) and Key 2D NMR Correlations
Experimental Protocols
The successful elucidation of this compound's structure was contingent on meticulous experimental procedures for its isolation and characterization.
Isolation of this compound
-
Fermentation: Penicillium sp. EPF-6 was cultured in a suitable broth medium. The fermentation was carried out under controlled conditions of temperature, pH, and aeration to optimize the production of secondary metabolites.
-
Extraction: The culture broth was filtered to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds.
-
Chromatographic Purification: The crude ethyl acetate extract was subjected to a series of chromatographic techniques for purification. This multi-step process involved:
-
Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative HPLC on a reversed-phase column (e.g., ODS) with a suitable mobile phase, such as a mixture of acetonitrile and water, to yield pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
¹H and ¹³C NMR: Standard pulse sequences were used to acquire one-dimensional spectra to identify the proton and carbon environments.
-
COSY (Correlation Spectroscopy): This experiment was used to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helped in connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.
-
-
Mass Spectrometry:
-
FAB-MS (Fast Atom Bombardment Mass Spectrometry): This technique was initially used to determine the molecular weight of this compound.
-
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): This was used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
-
UV-Vis Spectroscopy: The UV spectrum was recorded in methanol to identify the chromophores present in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded using a KBr pellet to identify the functional groups present, such as carbonyls and N-H bonds.
Structure Elucidation Workflow and Key Correlations
The elucidation of the planar structure and relative stereochemistry of this compound was a systematic process involving the integration of data from various spectroscopic experiments.
Caption: Workflow for the structure elucidation of this compound.
The key to assembling the molecular puzzle of this compound lay in the interpretation of the 2D NMR data. The HMBC correlations were pivotal in connecting the quinolone core, the γ-lactam ring, and the isopropyl group. For instance, the correlation between the N-methyl protons (δH 3.84) and carbons C-4a, C-9, and C-9a confirmed the position of the methyl group on the quinolone nitrogen. Similarly, correlations from the protons of the isopropyl group to the methine carbon of the lactam ring established their connectivity.
The relative stereochemistry at the chiral centers was determined through NOESY experiments. Significant Nuclear Overhauser Effects (NOEs) were observed between the proton at position 3 (3-H) and the protons of the isopropyl group (1'-H and 2'-CH₃), as well as the amide proton (2-NH). These spatial correlations indicated that these groups are on the same face of the γ-lactam ring.
Caption: Key 2D NMR correlations for this compound structure.
Conclusion
The structure of this compound was unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The detailed ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments like COSY, HMBC, and NOESY, provided the necessary information to determine the connectivity and relative stereochemistry of this novel fungal metabolite. This foundational knowledge is critical for further research into its biological activities and potential applications in drug development. The enantioselective total synthesis of (S)-(-)-quinolactacin B has further confirmed the absolute configuration of the natural product.[3]
References
Quinolactacin B: A Preliminary Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin B belongs to a family of quinolone alkaloids of fungal origin. These compounds, including the closely related Quinolactacin A, have garnered interest for their potential therapeutic applications. Initial studies have revealed that quinolactacins can modulate key biological pathways, suggesting a potential for development in areas such as anti-inflammatory and neuroprotective therapies. This technical guide provides a summary of the preliminary data on this compound's therapeutic potential, focusing on its known biological activities, and where data is lacking, drawing inferences from closely related analogs.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the initial discovery and evaluation of the quinolactacin family provide valuable insights. Quinolactacin A, a closely related analog, has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α)[1]. Furthermore, other derivatives such as Quinolactacin H have demonstrated potent anti-biofilm activity against Pseudomonas aeruginosa[2].
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Quinolactacin A | TNF-α Production Inhibition | Lipopolysaccharide-stimulated murine peritoneal macrophages | Not specified | [2] |
| Quinolactacin A1 & A2 | Acetylcholinesterase Inhibition | Data not available for B | [3] | |
| (S)-Quinolactacin-H | P. aeruginosa Biofilm Inhibition | Crystal Violet Staining | 16.7 μM | [2] |
| (R)-Quinolactacin-H | P. aeruginosa Biofilm Inhibition | Crystal Violet Staining | 24.5 μM | [2] |
| (S)-Quinolactacin-H | P. aeruginosa Biofilm Dispersion | Crystal Violet Staining | DC50 = 42.2 μM | |
| (R)-Quinolactacin-H | P. aeruginosa Biofilm Dispersion | Crystal Violet Staining | DC50 = 47.1 μM |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the reported activities of related quinolactacins, the following standard assays would be employed.
Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of this compound.
Objective: To determine the concentration at which this compound inhibits 50% of TNF-α production (IC50) in stimulated immune cells.
General Protocol:
-
Cell Culture: Murine peritoneal macrophages or a suitable macrophage-like cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and secretion of TNF-α.
-
Treatment: Cells are co-incubated with varying concentrations of this compound.
-
Quantification of TNF-α: After a set incubation period, the cell culture supernatant is collected. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-α.
-
Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to a vehicle-treated control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is relevant for assessing the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease.
Objective: To determine the IC50 value of this compound for the inhibition of acetylcholinesterase activity.
General Protocol (Ellman's Method):
-
Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase (from electric eel or human recombinant) and a solution of the substrate, acetylthiocholine iodide (ATCI), are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as a chromogen.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of this compound.
-
Enzymatic Reaction: The reaction is initiated by the addition of ATCI and DTNB. The acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Spectrophotometric Measurement: The rate of the color change is monitored by measuring the absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined from a plot of inhibition percentage versus the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of the quinolone class of compounds and the observed effects of quinolactacins, several potential mechanisms and pathways can be hypothesized.
Inhibition of Pro-inflammatory Cytokine Production
The reported inhibition of TNF-α production by Quinolactacin A suggests that this compound may also exert its anti-inflammatory effects by modulating the signaling pathways that lead to the transcription and translation of pro-inflammatory cytokines. A plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.
General Quinolone Mechanism of Action
As a quinolone derivative, this compound may share the general mechanism of action of this class of compounds, which involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death. This provides a rationale for investigating the antibacterial potential of this compound.
Conclusion and Future Directions
The preliminary evidence surrounding the quinolactacin family of natural products, particularly the demonstrated anti-inflammatory and acetylcholinesterase inhibitory activities of its members, suggests that this compound is a promising candidate for further therapeutic development. However, a significant gap in the literature exists regarding its specific biological activities and mechanisms of action.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound in a panel of anti-inflammatory and anticancer assays.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.
A comprehensive investigation into these areas will be crucial to fully unlock the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of Quinolactacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacin B, a member of the pyrroloquinoline alkaloid family, has been identified as a potential anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory properties, with a focus on its known inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α). This document summarizes the available data, outlines relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. Due to the limited publicly available data specifically for this compound, this guide also incorporates general methodologies for assessing anti-inflammatory activity, providing a framework for future research in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include pro-inflammatory cytokines like TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as other signaling molecules like nitric oxide (NO).
Quinolactacins are a family of natural products isolated from Penicillium species.[1][2] this compound, along with its structural analogs Quinolactacin A and C, was first isolated from the fermentation broth of Penicillium sp. EPF-6.[3] Initial biological activity screenings revealed that these compounds possess inhibitory activity against the production of TNF-α, a pivotal cytokine in the inflammatory response.[1][2] This finding has positioned this compound as a molecule of interest for the development of novel anti-inflammatory therapeutics.
This guide aims to consolidate the existing knowledge on the anti-inflammatory properties of this compound and to provide researchers with the necessary technical information to further investigate its therapeutic potential.
Known Anti-Inflammatory Activity of this compound
The primary reported anti-inflammatory activity of this compound is its ability to inhibit the production of TNF-α. This was observed in studies involving murine peritoneal macrophages and the macrophage-like cell line J774.1 stimulated with lipopolysaccharide (LPS).[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the robust production of pro-inflammatory cytokines.
Potential Mechanisms of Action: Key Signaling Pathways
The production of TNF-α in macrophages upon LPS stimulation is predominantly regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Although the precise molecular target of this compound within these pathways has not been elucidated, its ability to inhibit TNF-α production suggests a potential modulatory effect on one or more components of these cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF.
The MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are key signaling molecules activated by LPS. The phosphorylation and activation of p38 MAPK, in particular, play a crucial role in the post-transcriptional regulation of TNF-α production.
References
- 1. Nitric oxide acts in conjunction with proinflammatory cytokines to promote cell death in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Ecological Niche of Quinolactacin B: A Technical Whitepaper on its Role in Microbial Competition
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacin B, a quinolone-γ-lactam hybrid alkaloid, is a secondary metabolite produced by the fungus Penicillium sp. EPF-6. This organism was first isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker), suggesting an ecological niche intertwined with insect-fungal interactions. While direct bactericidal data for this compound is limited, evidence from closely related analogs, particularly Quinolactacin H, points towards a significant ecological role in microbial competition through the inhibition and dispersal of bacterial biofilms. This technical guide synthesizes the current understanding of this compound's ecological function, detailing its biosynthesis, biological activities with a focus on anti-biofilm properties, and the experimental protocols used to elucidate these functions. The data presented suggest that this compound's primary role in its natural environment is not as a classical antibiotic, but as a sophisticated agent for managing microbial communities.
Introduction: The Producing Organism and its Environment
This compound is a member of the quinolactacin family of novel quinolone compounds.[1] It is produced by Penicillium sp. EPF-6, a fungus isolated from an insect host, the mulberry pyralid larvae.[1][2] Penicillium species are ubiquitous fungi, known for their saprophytic lifestyles and their prolific production of a diverse array of secondary metabolites.[3] These compounds are not essential for primary growth but are crucial for survival and competition in complex microbial environments.[4] The production of bioactive compounds like quinolactacins is a key strategy for Penicillium to compete with bacteria and other fungi for resources.[5] The isolation of the producing fungus from an insect suggests that this compound may play a role in the interactions between the fungus, the insect host, and the host's microbiome.
Biosynthesis of Quinolactacins
The biosynthesis of the quinolactacin core structure has been elucidated and involves a non-ribosomal peptide synthetase (NRPS) pathway. The pathway begins with the amino acid L-tryptophan. The quinolone portion of the molecule is derived from L-tryptophan via the kynurenine pathway. This is followed by the action of NRPS enzymes that condense the quinolone precursor with an amino acid, such as L-isoleucine in the case of Quinolactacin A, to form the characteristic quinolone-γ-lactam hybrid structure.
Biological Activity and Ecological Role
While many quinolone compounds are known for their direct antibacterial activity, some quinolactacins, such as Quinolactacin H, have demonstrated weak direct antimicrobial effects.[6] However, these compounds exhibit potent activity against bacterial biofilms.[6] Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection from environmental stresses, including antibiotics.[6] By inhibiting the formation of biofilms or dispersing existing ones, this compound can effectively disrupt competing bacterial communities without necessarily killing the individual cells.
This anti-biofilm activity strongly suggests an ecological role for this compound in microbial competition and niche establishment. In its natural environment, whether in the soil or associated with an insect host, Penicillium sp. EPF-6 likely secretes this compound to gain a competitive advantage over bacteria. This allows the fungus to secure access to nutrients and space.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Penicillium - Wikipedia [en.wikipedia.org]
- 4. On the possible ecological roles of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillium Sp. | Viticulture and Enology [wineserver.ucdavis.edu]
- 6. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Quinolactacin B from Penicillium Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolactacins are a family of pyrroloquinoline-type natural products first isolated from Penicillium sp.[1][2][3]. These fungal metabolites, including Quinolactacin B, have garnered interest due to their potential biological activities, such as the inhibition of tumor necrosis factor (TNF) production[2][4]. Quinolactacins feature a distinctive quinolone-γ-lactam hybrid structure, which is considered a potential pharmacophore for therapeutic applications[5]. This document provides a detailed step-by-step method for the cultivation of Penicillium species and the subsequent extraction and purification of this compound.
Cultivation of Penicillium for this compound Production
The production of this compound requires the successful cultivation of a producing Penicillium strain. The following protocol outlines the general conditions for fermentation.
2.1. Media and Culture Conditions
Successful production of secondary metabolites is highly dependent on the culture medium and growth conditions[6]. Strains can be cultured in either solid-state or liquid fermentation. For extraction purposes, liquid submerged cultures are commonly used[7].
-
Inoculation: Inoculate the liquid culture medium with spores (e.g., 1 x 10⁷ spores per 100 ml) or a small volume of a seed culture (e.g., 10 ml of inoculum per 1 liter of medium)[8][9].
-
Fermentation: The culture is incubated for a period ranging from 8 to 30 days. Optimal production of secondary metabolites often occurs during the stationary phase of growth[8]. The flasks should be incubated on a rotary shaker to ensure adequate aeration[10].
Table 1: Example Penicillium Culture Parameters
| Parameter | Condition | Source(s) |
|---|---|---|
| Fungal Strain | Penicillium sp. ENP701, P. chrysogenum, P. citrinum | [1][3][8] |
| Culture Medium | Potato Dextrose Broth (PDB) or Glucose Yeast Peptone (GYP) | [8][11] |
| Temperature | 25-28 °C | [6][10] |
| Agitation | 120-200 rpm | [6][8][11] |
| Incubation Time | 8-30 days |[6][8][11] |
Experimental Protocol: Extraction of Crude this compound
The extraction process aims to separate the secondary metabolites from the culture medium and fungal biomass. Solvent extraction is the most common method employed[2].
3.1. Step 1: Harvesting and Separation
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration[11].
-
The culture filtrate (supernatant) contains the secreted secondary metabolites and is the primary source for extraction. The mycelium can also be freeze-dried and extracted separately, typically with methanol or acetone[11][12].
3.2. Step 2: Liquid-Liquid Solvent Extraction
-
Transfer the culture filtrate to a large separation funnel.
-
Add an immiscible organic solvent such as ethyl acetate (EtOAc) or chloroform (CHCl₃) to the filtrate. A common ratio is 1:1 (v/v) solvent to filtrate[10][13]. Ethyl acetate is often preferred due to its effectiveness and lower toxicity compared to other chlorinated solvents[12][14].
-
Shake the mixture vigorously for several minutes to ensure thorough mixing and transfer of the target compounds into the organic phase.
-
Allow the layers to separate. The organic solvent layer containing the metabolites is then collected.
-
Repeat the extraction process 2-3 times with fresh solvent to maximize the yield of the crude extract[8][12].
3.3. Step 3: Concentration
-
Combine all organic extracts.
-
Dry the extract over anhydrous magnesium sulfate or sodium sulfate to remove any residual water[2].
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the dry crude extract[8]. The crude extract will appear as a solid or semi-solid residue.
Table 2: Example Extraction Yields from Penicillium Culture Note: Data for this compound is not explicitly available in the provided results. The following data for other Penicillium metabolites is presented for illustrative purposes.
| Metabolite | Producing Strain | Starting Volume | Extraction Solvent | Crude Extract Yield | Purified Compound Yield | Source(s) |
|---|
| Citrinin | P. chrysogenum | 1 L | Chloroform | 1.1 g | 530 mg |[8] |
Experimental Protocol: Purification of this compound
Purification of the target compound from the crude extract is achieved through various chromatographic techniques. This is a multi-step process designed to isolate this compound from other metabolites[15][16].
4.1. Step 1: Initial Fractionation by Column Chromatography
-
Prepare a slurry of the crude extract with a small amount of silica gel[8].
-
Load the slurry onto a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).
-
Elute the column with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient[17].
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest[18].
4.2. Step 2: Further Purification
-
Combine the fractions that show the presence of this compound.
-
Subject these combined fractions to further chromatographic separation. Common techniques include:
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size, using a solvent like methanol for elution[10].
-
Reverse-Phase Chromatography (RP-18): This technique separates compounds based on hydrophobicity, often using a methanol-water or acetonitrile-water gradient[10][18].
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC provides high resolution to isolate the pure compound[19][20].
-
4.3. Step 3: Purity Assessment
-
Analyze the final purified fractions by analytical HPLC to confirm purity.
-
Characterize the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-ESI-MS) to confirm its identity as this compound[3][19].
Visualizations: Workflows and Diagrams
Caption: Overall workflow for this compound extraction and purification.
Caption: Diagram of the liquid-liquid extraction process.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Production of Penicillin by Fungi Growing on Food Products: Identification of a Complete Penicillin Gene Cluster in Penicillium griseofulvum and a Truncated Cluster in Penicillium verrucosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Penicillin production in industrial strain Penicillium chrysogenum P2niaD18 is not dependent on the copy number of biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Composition and Biological Activities of Metabolites from the Marine Fungi Penicillium sp. Isolated from Sediments of Co To Island, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ecoxtract.com [ecoxtract.com]
- 14. mdpi.com [mdpi.com]
- 15. JSM Central || Article Info [jsmcentral.org]
- 16. jag.journalagent.com [jag.journalagent.com]
- 17. iipseries.org [iipseries.org]
- 18. moravek.com [moravek.com]
- 19. One-step Bio-guided Isolation of Secondary Metabolites from the Endophytic Fungus Penicillium crustosum Using High-resolution Semi-preparative HPLC - Alfattani - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 20. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinolactacin B in Acetylcholinesterase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin B, a member of the quinolactacin family of alkaloids, has garnered interest within the scientific community for its potential biological activities. While research has highlighted the role of related compounds like Quinolactacin A as an acetylcholinesterase (AChE) inhibitor, specific data on this compound's efficacy and mechanism in this context remains an area of active investigation. This document provides a detailed protocol for evaluating the acetylcholinesterase inhibitory potential of this compound, based on established methodologies such as the Ellman method. Additionally, it outlines the necessary materials, data analysis procedures, and a conceptual framework for understanding the potential mechanism of action.
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The exploration of novel AChE inhibitors, such as quinoline alkaloids, is a significant focus in drug discovery.
Data Presentation
Currently, specific quantitative data for the acetylcholinesterase inhibitory activity of this compound is not extensively available in peer-reviewed literature. To facilitate future comparative studies, it is recommended that all experimental data be meticulously recorded and presented in a clear, tabular format.
Table 1: Example Data Table for Acetylcholinesterase Inhibition Assay
| Concentration of this compound (µM) | Absorbance (412 nm) | % Inhibition |
| 0 (Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| IC₅₀ (µM) | - | Calculated Value |
Experimental Protocols
The following protocol is a detailed methodology for an in vitro acetylcholinesterase inhibition assay, adapted from the widely used Ellman's method. This colorimetric assay is suitable for determining the inhibitory potential of compounds like this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.
-
ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect this solution from light.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is below 1% to avoid solvent effects.
-
Positive Control Solutions: Prepare serial dilutions of the positive control (e.g., Donepezil) in a similar manner to the test compound.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following reagents in the specified order:
-
Blank: 180 µL of phosphate buffer + 10 µL of DMSO + 10 µL of ATCI solution.
-
Control (No Inhibitor): 170 µL of phosphate buffer + 10 µL of DMSO + 10 µL of AChE solution.
-
Test Sample: 170 µL of phosphate buffer + 10 µL of this compound test solution + 10 µL of AChE solution.
-
Positive Control: 170 µL of phosphate buffer + 10 µL of positive control solution + 10 µL of AChE solution.
-
-
Pre-incubation: Add 10 µL of DTNB solution to all wells except the blank. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the reaction rate of the control (no inhibitor).
-
V_sample is the reaction rate in the presence of this compound.
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay.
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Signaling Pathway: Acetylcholinesterase Action and Inhibition
This diagram depicts the basic mechanism of acetylcholine hydrolysis by acetylcholinesterase and how inhibitors like this compound are hypothesized to interfere with this process.
Caption: Mechanism of acetylcholinesterase action and its inhibition.
Application Note and Protocol: Assessing TNF Production Inhibition by Quinolactacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] Consequently, the inhibition of TNF-α production represents a key therapeutic strategy for these conditions.[2] Quinolactacin B is a novel quinolone compound that has been identified as an inhibitor of TNF-α production.[3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.
The primary signaling pathway leading to TNF-α transcription is the Nuclear Factor-kappa B (NF-κB) pathway.[] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[5] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6][7] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α.[5] This protocol will therefore also include methods to investigate the effect of this compound on this critical signaling pathway.
Materials and Methods
Cell Culture
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation and is known to produce significant amounts of TNF-α upon stimulation with LPS.[8][9]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Reagents
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Reagents for ELISA, Western Blotting, and qPCR (as detailed in the respective protocols)
Experimental Protocols
Assessment of this compound Cytotoxicity
Prior to assessing its anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Viability Assay: Assess cell viability using a standard MTT or similar colorimetric assay.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control. Select the highest concentrations that show minimal cytotoxicity (e.g., >95% viability) for subsequent experiments.
Measurement of TNF-α Protein Production by ELISA
This protocol quantifies the amount of secreted TNF-α protein in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.[8] Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with LPS only (positive control)
-
Cells treated with this compound only
-
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform a sandwich ELISA for murine TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve. Determine the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.
Measurement of TNF-α mRNA Expression by qPCR
This protocol measures the effect of this compound on the transcription of the TNF-α gene.
-
Cell Seeding and Treatment: Follow steps 1-3 from the ELISA protocol, but with a shorter LPS stimulation time (e.g., 4 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA purification kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for murine TNF-α and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.
Analysis of NF-κB Pathway Activation by Western Blot
This protocol assesses the effect of this compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes) to observe the dynamics of IκBα phosphorylation and degradation.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα and total IκBα levels to the loading control.
Data Presentation
Table 1: Effect of this compound on TNF-α Protein Production
| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Control | 0 | < 15.6 | - |
| LPS (100 ng/mL) | 0 | 2548 ± 152 | 0 |
| LPS + this compound | 1 | 1875 ± 98 | 26.4 |
| LPS + this compound | 10 | 982 ± 75 | 61.5 |
| LPS + this compound | 25 | 451 ± 42 | 82.3 |
Table 2: Effect of this compound on TNF-α mRNA Expression
| Treatment | This compound (µM) | Relative TNF-α mRNA Expression (Fold Change) |
| Control | 0 | 1.0 |
| LPS (100 ng/mL) | 0 | 45.2 ± 3.8 |
| LPS + this compound | 10 | 21.7 ± 2.1 |
| LPS + this compound | 25 | 8.9 ± 1.2 |
Table 3: Densitometric Analysis of IκBα Phosphorylation and Degradation
| Treatment | Stimulation Time (min) | Relative p-IκBα/β-actin Ratio | Relative IκBα/β-actin Ratio |
| Control | 0 | 0.1 ± 0.02 | 1.0 ± 0.05 |
| LPS (100 ng/mL) | 15 | 2.8 ± 0.3 | 0.2 ± 0.03 |
| LPS + this compound (25 µM) | 15 | 0.9 ± 0.1 | 0.8 ± 0.06 |
Visualizations
Caption: Experimental workflow for assessing TNF-α inhibition.
References
- 1. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Biofilm Inhibition Assay Using Quinolactacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, contributing to persistent and chronic infections. The development of novel anti-biofilm agents is a critical area of research in the fight against antimicrobial resistance.
Quinolactacins are a class of natural products that have demonstrated various biological activities. Recent studies have highlighted the potential of Quinolactacin B and its analogs, such as Quinolactacin-H, as potent inhibitors of biofilm formation, particularly against pathogens like Pseudomonas aeruginosa.[1] These compounds have been shown to not only prevent the formation of new biofilms but also to disperse pre-existing ones.[1] This application note provides a detailed protocol for establishing a robust and reproducible in vitro assay to screen and characterize the biofilm inhibitory properties of this compound and other potential anti-biofilm candidates using the crystal violet staining method.[2][3][4][5][6]
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. A key regulatory mechanism is quorum sensing (QS) , a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[7] In many Gram-negative bacteria, QS relies on the production and detection of signaling molecules like N-acyl-homoserine lactones (AHLs).[7][8] As the bacterial population grows, the concentration of these signaling molecules increases, triggering a cascade of gene expression that leads to the production of EPS components and other factors essential for biofilm maturation.[7]
Another critical intracellular signaling molecule is bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) .[7] High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle by positively regulating the synthesis of adhesins and EPS, while downregulating motility.[7] The interplay between quorum sensing and c-di-GMP signaling pathways is crucial in orchestrating the transition from a planktonic (free-swimming) to a biofilm mode of existence.[7][9] While the precise mechanism of this compound is a subject of ongoing investigation, it is hypothesized to interfere with these key signaling pathways, thereby disrupting biofilm formation.[1]
Figure 1: Simplified signaling pathway in bacterial biofilm formation.
Experimental Protocols
This section details the methodology for assessing the efficacy of this compound in inhibiting and dispersing bacterial biofilms. The most common and accessible method for quantifying biofilm mass is the crystal violet (CV) staining assay.[2][3][4][5][6]
Materials and Reagents
-
Bacterial Strain: e.g., Pseudomonas aeruginosa PAO1
-
Growth Media: Luria-Bertani (LB) Broth or Tryptic Soy Broth (TSB)
-
This compound: Stock solution of known concentration (e.g., in DMSO)
-
Control Compound: Vehicle control (e.g., DMSO) and a known biofilm inhibitor (optional)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Crystal Violet Solution: 0.1% (w/v) in sterile distilled water
-
Solubilizing Agent: 30-33% Acetic Acid or 95% Ethanol
-
Plate reader (spectrophotometer) capable of reading absorbance at 570-595 nm
-
Pipettes and sterile tips
-
Incubator
Protocol 1: Biofilm Inhibition Assay
This protocol is designed to assess the ability of this compound to prevent the initial formation of biofilms.[10]
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.[4] This corresponds to a 1:100 dilution of the overnight culture.[5][6]
-
-
Plate Setup:
-
In a sterile 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of growth medium containing various concentrations of this compound to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same concentration used for the highest this compound dose) and a no-treatment control.
-
Also, include wells with sterile medium only to serve as a blank for absorbance readings.
-
-
Incubation:
-
Quantification of Biofilm:
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[2] Be careful not to disturb the biofilm at the bottom of the wells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.[5]
-
Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[2][5][6]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear. Invert the plate and tap firmly on a paper towel to dry.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[2][5] Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary, to ensure complete solubilization.
-
Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[5] Measure the absorbance at 570-595 nm using a plate reader.[2]
-
Figure 2: Experimental workflow for the biofilm inhibition assay.
Protocol 2: Biofilm Dispersal Assay
This protocol assesses the ability of this compound to disperse pre-formed, mature biofilms.[1][10]
-
Biofilm Formation:
-
Follow steps 1 and 2 from Protocol 1, but without adding this compound. Add 200 µL of the diluted bacterial culture to each well.
-
Incubate statically at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Treatment:
-
After incubation, carefully remove the planktonic culture from each well.
-
Gently wash the wells once with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of fresh growth medium containing various concentrations of this compound (and controls) to the wells with the established biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
-
Quantification:
-
Follow step 4 from Protocol 1 to wash, stain, solubilize, and measure the remaining biofilm.
-
Data Presentation and Analysis
Quantitative data should be organized into clear and concise tables. The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [ (ODcontrol - ODblank) - (ODtreated - ODblank) ] / (ODcontrol - ODblank) * 100 [11]
Where:
-
ODcontrol is the absorbance of the untreated biofilm.
-
ODtreated is the absorbance of the biofilm treated with this compound.
-
ODblank is the absorbance of the sterile medium.
The results can be used to determine the half-maximal inhibitory concentration (IC50) for the inhibition assay and the half-maximal dispersion concentration (DC50) for the dispersal assay.[1]
Table 1: Example Data Table for Biofilm Inhibition by this compound
| This compound (µM) | Mean Absorbance (595 nm) ± SD | % Biofilm Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0% |
| 5 | 1.02 ± 0.06 | 18.4% |
| 10 | 0.81 ± 0.05 | 35.2% |
| 20 | 0.55 ± 0.04 | 56.0% |
| 40 | 0.28 ± 0.03 | 77.6% |
| 80 | 0.15 ± 0.02 | 88.0% |
Table 2: Example Data Table for Biofilm Dispersal by this compound
| This compound (µM) | Mean Absorbance (595 nm) ± SD | % Biofilm Dispersal |
| 0 (Vehicle Control) | 1.48 ± 0.11 | 0% |
| 10 | 1.35 ± 0.09 | 8.8% |
| 25 | 1.09 ± 0.07 | 26.4% |
| 50 | 0.79 ± 0.06 | 46.6% |
| 100 | 0.51 ± 0.05 | 65.5% |
| 200 | 0.33 ± 0.04 | 77.7% |
Conclusion
This application note provides a comprehensive framework for establishing a biofilm inhibition assay using this compound. The detailed protocols for both inhibition and dispersal assays, coupled with clear guidelines for data presentation and analysis, offer researchers a standardized method to evaluate the anti-biofilm potential of this and other compounds. The provided diagrams illustrate the key biological and experimental processes, facilitating a deeper understanding of the assay. By employing these standardized methods, researchers can generate reliable and comparable data, accelerating the discovery and development of novel therapeutics to combat biofilm-associated infections.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 2. Crystal violet assay [bio-protocol.org]
- 3. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. static.igem.org [static.igem.org]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Quinolactacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin B is a fungal metabolite isolated from Penicillium species, belonging to a class of quinolone compounds with a unique γ-lactam ring structure.[1] Quinolactacins have garnered significant interest due to their potential as pharmacophores in the treatment of diseases like cancer and Alzheimer's disease.[2] Notably, the related compound Quinolactacin A has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes.[3] The development of robust and reliable quantitative analytical methods for this compound is therefore crucial for pharmacokinetic studies, formulation development, and quality control in drug discovery and development pipelines.
This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.30 g/mol | Calculated |
| Appearance | White Solid | [4] |
| UV max (in Methanol) | ~225, 280, 320 nm (estimated) | Based on quinolone chromophore |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
1.1. Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
1.4. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
2.1. Materials and Reagents
-
All reagents from the HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound or another quinolone).
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid.
2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Column | Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
2.3. Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 257.1 | 186.1 (Quantifier) | 20 |
| This compound | 257.1 | 158.1 (Qualifier) | 25 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
2.4. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2.5. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified TNF-α signaling pathway and the potential inhibitory role of this compound.
References
formulation of Quinolactacin B for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and application of Quinolactacin B in both in vitro and in vivo research settings. The information is compiled to facilitate studies investigating its biological activities, with a focus on its potential anti-inflammatory effects.
Formulation of this compound
This compound, like many quinolone alkaloids, exhibits poor aqueous solubility. Therefore, appropriate formulation is critical for obtaining reliable and reproducible results in biological assays.
Solubility Data
While specific solubility data for this compound is not extensively published, data from structurally related quinolone compounds can provide guidance. Generally, quinolones are soluble in organic solvents and have limited solubility in aqueous buffers, which is pH-dependent.
Table 1: Solubility of Structurally Related Quinolone Compounds
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Ciprofloxacin | Water (pH 7.4, 25°C) | >0.03 | [1] |
| Norfloxacin | Water (pH 7.4, 25°C) | >0.1 | [1] |
| Various Fluoroquinolones | 0.15 M NaCl (25°C) | 0.03 - 2.75 | [2] |
| Quinolactacin A1 | DMSO | Soluble | Not specified |
| Ethanol | Soluble | Not specified | |
| Methanol | Soluble | Not specified | |
| DMF | Soluble | Not specified | |
| Water | Poor | Not specified |
Note: This table provides data for related compounds to guide formulation. It is highly recommended to determine the empirical solubility of this compound in the desired solvents before initiating experiments.
Preparation of Stock Solutions for In Vitro Studies
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[3]
Preparation of Working Solutions for In Vitro Studies
For cell-based assays, the DMSO stock solution must be diluted into the appropriate aqueous-based cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%.[4]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or PBS. This can help prevent precipitation of the compound.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration (e.g., 10 µM).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Precipitation Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, preparing a more dilute stock solution or a different intermediate dilution step may be necessary.[5]
Formulation for In Vivo Studies
Formulating poorly water-soluble compounds like this compound for in vivo administration requires vehicles that can safely and effectively deliver the compound. A common approach is the use of a co-solvent system.
Protocol 3: Preparation of a Formulation for Intraperitoneal (i.p.) Injection
A common vehicle for administering hydrophobic compounds in vivo consists of a mixture of DMSO, Cremophor EL (or a similar surfactant like Tween 80), and saline or PBS.
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Addition of Surfactant: Add Cremophor EL to the DMSO solution. A common starting ratio is 1:1 (DMSO:Cremophor EL).
-
Aqueous Dilution: Slowly add sterile saline (0.9% NaCl) or PBS to the organic phase while vortexing to form a clear and stable emulsion or solution. A typical final vehicle composition might be 10% DMSO, 10% Cremophor EL, and 80% saline.
-
Final Concentration: The final concentration of this compound should be calculated based on the desired dose and the injection volume suitable for the animal model.
-
Administration: Administer the formulation to the animals immediately after preparation.
Note: The optimal vehicle composition may need to be determined empirically to ensure the stability and tolerability of the formulation.
Experimental Protocols
Based on the known activity of the related compound Quinolactacin A as a TNF-α production inhibitor, the following protocols are provided for evaluating the anti-inflammatory potential of this compound.[6]
In Vitro Anti-inflammatory Activity Assay
This protocol describes the measurement of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[7][8]
Protocol 4: TNF-α Inhibition Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Table 2: Example Data Presentation for In Vitro TNF-α Inhibition
| This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (No LPS) | < 10 | - |
| 0 (LPS) | 1500 | 0 |
| 1 | 1200 | 20 |
| 5 | 800 | 46.7 |
| 10 | 450 | 70 |
| 25 | 150 | 90 |
| 50 | 50 | 96.7 |
Note: The above data is illustrative. Actual results will vary depending on experimental conditions.
In Vivo Anti-inflammatory Activity Model
A common model to assess in vivo anti-inflammatory activity is the LPS-induced endotoxemia model in mice.
Protocol 5: LPS-Induced Endotoxemia in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Compound Administration: Administer this compound (formulated as described in Protocol 3) via i.p. injection at various doses (e.g., 1, 5, 10 mg/kg). Administer the vehicle control to a separate group.
-
LPS Challenge: One hour after compound administration, inject LPS (e.g., 10 mg/kg) intraperitoneally to induce systemic inflammation.
-
Blood Collection: After a set time point (e.g., 2 or 6 hours post-LPS injection), collect blood samples via cardiac puncture or another appropriate method.
-
Serum Separation: Process the blood to obtain serum and store at -80°C until analysis.
-
Cytokine Analysis: Measure the levels of TNF-α and other pro-inflammatory cytokines (e.g., IL-6, IL-1β) in the serum using ELISA or a multiplex cytokine assay.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, LPS-challenged group to determine the in vivo efficacy.
Table 3: Example Data Presentation for In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | % Inhibition |
| Control (No LPS) | - | < 50 | - |
| Vehicle + LPS | - | 5000 | 0 |
| This compound + LPS | 1 | 4000 | 20 |
| This compound + LPS | 5 | 2500 | 50 |
| This compound + LPS | 10 | 1000 | 80 |
Note: The above data is illustrative. Doses, timing, and results will need to be optimized for specific experimental goals.
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized Signaling Pathway
Based on the known inhibition of TNF-α production by Quinolactacin A, a plausible mechanism of action for this compound is the modulation of the TNF-α signaling pathway, potentially by inhibiting its production in response to inflammatory stimuli like LPS.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow for In Vitro Screening
The following diagram illustrates the workflow for screening the anti-inflammatory activity of this compound in vitro.
Caption: Workflow for in vitro TNF-α inhibition assay.
Experimental Workflow for In Vivo Efficacy
The following diagram outlines the workflow for assessing the in vivo anti-inflammatory efficacy of this compound.
Caption: Workflow for in vivo LPS-induced endotoxemia model.
References
- 1. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of Quinolactacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin B, a member of the quinolone-γ-lactam class of fungal alkaloids, has garnered interest as a potential pharmacophore for the development of novel therapeutics, including anticancer agents[1]. Structurally similar compounds derived from the same fungal genus, Penicillium, have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess valuable anti-neoplastic properties[2][3][4]. These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to be adaptable for screening on a variety of cancer cell lines and for elucidating the potential mechanisms of action, such as the induction of apoptosis and inhibition of topoisomerase.
Data Presentation
To facilitate clear and concise analysis of experimental outcomes, all quantitative data should be summarized in tables. This allows for straightforward comparison of dose-dependent effects and the determination of key cytotoxic parameters.
Table 1: Dose-Response Cytotoxicity of this compound on PATU8988T Cells
| This compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
Table 2: Apoptosis Induction by this compound in PATU8988T Cells
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | |||
| This compound (IC50) | |||
| Staurosporine (Positive Control) |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the cytotoxic effects of this compound. As a starting point, the human pancreatic cancer cell line PATU8988T is suggested, based on studies of structurally related compounds from Penicillium sp. that have shown cytotoxic activity with an IC50 value in the micromolar range[2].
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
PATU8988T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PATU8988T cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.
Materials:
-
This compound
-
PATU8988T cells
-
Complete growth medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PATU8988T cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for 48 hours.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
PATU8988T cells
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed PATU8988T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for evaluating the cytotoxicity of this compound.
Proposed Signaling Pathways
Quinolone compounds are known to exert their cytotoxic effects by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequently triggers apoptosis.
Caption: Proposed mechanism of topoisomerase inhibition by this compound.
The induction of apoptosis is a common mechanism of action for many anticancer agents. The intrinsic pathway is often initiated by cellular stress, such as DNA damage.
Caption: The intrinsic apoptosis pathway potentially activated by this compound.
The NF-κB and MAPK signaling pathways are critical regulators of cell survival and apoptosis. Many natural products exert their cytotoxic effects by modulating these pathways.
Caption: Putative modulation of NF-κB and MAPK pathways by this compound.
References
- 1. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of Quinolactacin B in Neurodegenerative Disease Models: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A key pathological feature common to many of these disorders is neuroinflammation, a complex process involving the activation of glial cells and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Elevated levels of TNF-α have been implicated in the neuronal damage observed in various neurodegenerative conditions.
Quinolactacin B is a natural product belonging to the quinolone class of compounds. While research on its direct application in neurodegenerative disease models is currently unavailable in the public domain, its structural class and the known biological activities of related compounds suggest a potential, yet unexplored, avenue for therapeutic investigation. Notably, the parent compound, Quinolactacin A, has been shown to inhibit the production of TNF-α in macrophage-like cells stimulated with lipopolysaccharide[1]. This anti-inflammatory activity presents a hypothetical basis for exploring this compound's potential in mitigating neuroinflammation-driven pathology in neurodegenerative diseases.
Current State of Research
As of the latest literature review, there are no published studies detailing the use of this compound in in vitro or in vivo models of neurodegenerative diseases. The primary research focus on quinolactacins has been on their antibacterial properties, particularly their ability to inhibit and disperse bacterial biofilms[2]. The known anti-inflammatory effect of Quinolactacin A provides a single, indirect piece of evidence to suggest that this compound might warrant investigation for neuroprotective properties.
Hypothesized Mechanism of Action in a Neurodegenerative Context
Given the inhibitory effect of Quinolactacin A on TNF-α production, a plausible, yet hypothetical, mechanism for this compound in a neurodegenerative context would be the suppression of neuroinflammatory pathways. In many neurodegenerative diseases, microglia, the resident immune cells of the brain, become activated and release a cascade of inflammatory mediators, including TNF-α. This chronic inflammation contributes to neuronal dysfunction and death. If this compound shares the anti-inflammatory properties of its analogue, it could potentially reduce the production of TNF-α by activated microglia, thereby protecting neurons from inflammatory damage.
Table 1: Summary of Known and Hypothesized Biological Activities of Quinolactacins Relevant to Neurodegeneration
| Compound | Biological Activity | Source | Relevance to Neurodegeneration (Hypothesized) |
| Quinolactacin A | Inhibition of TNF-α production | [1] | Potential to reduce neuroinflammation |
| Quinolactacins | Inhibition and dispersion of bacterial biofilms | [2] | Not directly relevant |
| This compound | (No data available) | - | Potential anti-inflammatory and neuroprotective effects (to be determined) |
Experimental Protocols: A Proposed Research Workflow
The following are generalized and hypothetical protocols for the initial investigation of this compound in the context of neurodegenerative diseases. These are not based on existing published data for this compound but represent standard methodologies in the field.
1. In Vitro Assessment of Anti-inflammatory Activity in Microglia
-
Objective: To determine if this compound can suppress the inflammatory response in microglia.
-
Cell Line: BV-2 (murine microglia) or primary microglia cultures.
-
Methodology:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of TNF-α and other pro-inflammatory cytokines (e.g., IL-6, IL-1β) in the supernatant using ELISA kits.
-
Assess cell viability using an MTT or LDH assay to rule out cytotoxicity.
-
2. In Vitro Neuroprotection Assay
-
Objective: To determine if this compound can protect neurons from toxicity induced by inflammatory microglia or other neurotoxic stimuli.
-
Cell Lines: SH-SY5Y (human neuroblastoma, often differentiated to a neuronal phenotype) or primary neuronal cultures, and BV-2 microglia.
-
Methodology (Co-culture model):
-
Culture differentiated SH-SY5Y cells in a 24-well plate.
-
In a separate plate, treat BV-2 cells with LPS in the presence or absence of this compound as described above.
-
After 24 hours, collect the conditioned media from the BV-2 cells.
-
Transfer the conditioned media to the SH-SY5Y cell cultures.
-
After another 24-48 hours, assess neuronal viability in the SH-SY5Y cells using methods such as MTT assay, live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1), or by measuring markers of apoptosis (e.g., caspase-3 activity).
-
3. In Vivo Evaluation in a Mouse Model of Neuroinflammation
-
Objective: To assess the ability of this compound to reduce neuroinflammation in a living organism.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Administer this compound (intraperitoneally or orally, dose to be determined by pharmacokinetic studies) to mice for a set period (e.g., 7 days).
-
Induce systemic inflammation by a single intraperitoneal injection of LPS.
-
After 24 hours, sacrifice the animals and collect brain tissue (hippocampus and cortex).
-
Prepare brain homogenates and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA or qPCR.
-
Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using an Iba1 antibody).
-
Visualizations
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Caption: Proposed experimental workflow for this compound.
The application of this compound in neurodegenerative disease models is an unexplored area of research. Based on the known anti-inflammatory activity of a related compound, there is a rationale for investigating its potential as a neuroprotective agent. The provided hypothetical protocols and workflows offer a foundational framework for initiating such studies. Further research is essential to determine if this compound possesses any therapeutic efficacy for neurodegenerative disorders.
References
Troubleshooting & Optimization
overcoming challenges in the large-scale synthesis of Quinolactacin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Quinolactacin B.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Pictet-Spengler reaction. | - Incomplete reaction. - Suboptimal catalyst or chiral auxiliary. - Poor quality of starting materials (tryptamine derivative). - Inefficient removal of water. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Screen different organocatalysts, such as chiral thiourea catalysts, or experiment with various chiral auxiliaries like N,N-phthaloyl-protected t-leucine chlorides.[1] - Ensure the purity of the tryptamine derivative and aldehyde. - Use a drying agent like MgSO₄.[1] |
| Poor enantioselectivity in the asymmetric hydrogenation or Pictet-Spengler reaction. | - Ineffective chiral catalyst or auxiliary. - Racemization during the reaction or workup. - Incorrect catalyst loading. | - For asymmetric hydrogenation, ensure the use of a suitable catalyst system, such as an (R,R)-TsDPEN-Ru complex, for the desired stereoisomer.[2] - For the Pictet-Spengler reaction, highly enantioselective outcomes have been achieved with chiral thiourea catalysts.[3] - Optimize catalyst loading and reaction temperature to minimize racemization. |
| Difficulty in separating diastereomers after the Pictet-Spengler reaction. | - Similar polarity of the diastereomers. | - Employ silica gel column chromatography with a carefully selected eluent system.[1] - Attempt fractional crystallization to separate the diastereomers.[1] |
| Low yield during the removal of the chiral auxiliary. | - Harsh reaction conditions leading to product degradation. | - Investigate alternative deprotection methods. For instance, if LiAlH₄ gives a low yield (e.g., 36%), consider other reductive or hydrolytic conditions compatible with the rest of the molecule.[3] |
| Inefficient Winterfeldt oxidation to form the quinolone skeleton. | - Inappropriate solvent or base. - Insufficient aeration. | - The established conditions of NaOH in DMF with exposure to air at room temperature are generally effective.[4] - Ensure vigorous stirring to maximize air exposure. |
| Challenges in final product purification at a large scale. | - Product instability on silica gel. - Co-elution of impurities. | - Consider alternative purification techniques such as centrifugal partition chromatography (CPC) or preparative HPLC.[5] - Explore crystallization as a final purification step to obtain a high-purity product. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound?
A1: The key steps that significantly influence the overall yield and stereochemical purity are the asymmetric Pictet-Spengler reaction to construct the chiral β-carboline core and the subsequent Winterfeldt oxidation to form the quinolone skeleton.[1]
Q2: Which catalysts have shown high efficiency for the asymmetric Pictet-Spengler reaction in Quinolactacin synthesis?
A2: Chiral thiourea catalysts have been successfully employed to achieve high enantioselectivity (up to 99.5% ee) in the synthesis of N-acetyl β-carbolines, which are precursors to Quinolactacin analogs.[3] Another effective approach is the use of an (R,R)-TsDPEN-Ru complex for asymmetric hydrogenation to introduce the desired chirality.[2]
Q3: What are the reported overall yields for the total synthesis of this compound?
A3: An enantioselective total synthesis of (-)-quinolactacin B has been reported with an overall yield of 33% over seven steps starting from tryptamine.[2]
Q4: Are there alternative synthetic strategies to the Pictet-Spengler/Winterfeldt oxidation route?
A4: Other synthetic approaches have been explored, including those based on the aza Diels-Alder reaction. However, these have faced challenges, such as the limited availability of suitable amine-substituted dienes.[6] Another strategy involves acylating a pyrrolidine-2,4-dione intermediate with 2-nitrobenzoyl chloride followed by hydrogenation and cyclization.[6]
Q5: What are the main challenges in scaling up the purification of this compound?
A5: The primary challenges in large-scale purification include the efficient separation of stereoisomers and the removal of structurally similar impurities. Traditional column chromatography can be slow and consume large volumes of solvent. For industrial-scale production, methods like multi-column chromatography or centrifugal partition chromatography may be more suitable.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data from reported syntheses.
Table 1: Asymmetric Pictet-Spengler Reaction Yields and Enantioselectivity
| Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Thiourea Catalyst A | Imine 10 | 63 | 99.5 | [3][8] |
| N,N-phthaloyl-protected t-leucine chlorides | Tryptamine-derived imine 10 | 80 (diastereomers) | Not specified | [1] |
Table 2: Overall Synthesis Yields
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Enantioselective total synthesis | Tryptamine | 7 | 33 | [2] |
Key Experimental Protocols
Asymmetric Pictet-Spengler Reaction (Catalyzed by Chiral Thiourea)
This protocol describes the synthesis of an N-acetyl tetrahydro-β-carboline intermediate.[3][8]
-
To a solution of the starting imine (e.g., 2.07 mmol) in isopropyl ether (40 mL), add the chiral thiourea catalyst (e.g., 0.1 mmol).
-
Cool the reaction mixture to -80 °C.
-
Add 2,6-lutidine (2.1 mmol) followed by the dropwise addition of acetyl chloride (2.1 mmol).
-
Stir the reaction at -80 °C for 10 minutes, then warm to -30 °C and stir for 28 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., ethyl acetate/hexane gradient) to afford the product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Winterfeldt Oxidation
This protocol describes the formation of the quinolone skeleton from a tetrahydro-γ-carboline precursor.[4]
-
Dissolve the substituted 1,2,3,4-tetrahydro-γ-carboline in DMF.
-
Add NaOH to the solution.
-
Stir the reaction mixture vigorously at room temperature, ensuring it is open to the air.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Large scale purification of B-type fumonisins using centrifugal partition chromatography (CPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
optimizing the fermentation conditions for increased Quinolactacin B yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for increased Quinolactacin B yield. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a fungal alkaloid belonging to the quinolone class of compounds. It was first isolated from Penicillium sp. EPF-6.[1] Quinolactacins, as a group, feature a unique quinolone-γ-lactam hybrid structure and have potential as pharmacophores for treating cancer and Alzheimer's disease.[2]
Q2: What is the biosynthetic pathway for this compound?
The biosynthesis of quinolactacins starts from the primary metabolite L-kynurenine.[3][4] The pathway involves a series of enzymatic reactions, including methylation, oxidative decarboxylation, and amide hydrolysis, to form an unusual β-keto acid precursor (N-methyl-2-aminobenzoylacetate).[2][3] This precursor is then incorporated with L-isoleucine by two single-module non-ribosomal peptide synthetases (NRPSs), followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam structure.[2][3]
Q3: What are the key fermentation parameters to optimize for this compound yield?
While specific data for this compound is limited in publicly available literature, the optimization of fermentation for secondary metabolites from Penicillium species generally focuses on several key parameters. These include the composition of the culture medium (carbon and nitrogen sources, precursors, and trace elements), and physical parameters such as pH, temperature, agitation, and aeration.
Q4: What are common media components used for cultivating Penicillium species for secondary metabolite production?
Penicillium species are often cultivated on complex media to induce secondary metabolite production. Common components include:
-
Carbon Sources: Glucose, sucrose, lactose, and starch are frequently used.[5]
-
Nitrogen Sources: Yeast extract, peptone, corn steep liquor, and ammonium salts are common choices.[5][6]
-
Precursors: The addition of biosynthetic precursors, such as L-tryptophan or L-kynurenine, may enhance the yield of this compound.
-
Minerals and Trace Elements: Phosphates, sulfates, and various trace metals (e.g., Mg, Zn, Cu) are essential for fungal growth and metabolism.[6][7]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause 1: Inappropriate Media Composition. The balance of carbon and nitrogen sources is crucial. An excess of readily metabolizable sugars can sometimes suppress secondary metabolism.
-
Possible Cause 2: Suboptimal Physical Parameters. The pH, temperature, aeration, and agitation rates may not be ideal for this compound production.
-
Solution: Systematically optimize each parameter. Start with typical conditions for Penicillium (e.g., pH 5.0-6.5, temperature 25-28°C) and then vary one factor at a time.
-
-
Possible Cause 3: Strain Degeneration. Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing.
-
Solution: Return to a cryopreserved stock of the original high-yielding isolate. Prepare new working stocks and limit the number of subcultures.
-
Problem 2: Inconsistent yields between fermentation batches.
-
Possible Cause 1: Variability in Inoculum. The age and density of the seed culture can significantly impact the fermentation outcome.
-
Solution: Standardize the inoculum preparation protocol. Use a consistent volume of a spore suspension or a vegetative seed culture of a specific age and cell density.
-
-
Possible Cause 2: Inconsistent Media Preparation. Minor variations in media components, especially complex ones like yeast extract or peptone, can lead to different results.
-
Solution: Use high-quality, consistent batches of media components. Prepare a large batch of the basal medium to be used across multiple experiments to minimize variability.
-
Problem 3: Fermentation is slow or stalls.
-
Possible Cause 1: Nutrient Limitation. Essential nutrients may be depleted before the production phase is complete.
-
Solution: Analyze the consumption of key nutrients during the fermentation. Consider a fed-batch strategy where a concentrated feed of the limiting nutrient (e.g., the carbon source) is added during the fermentation.
-
-
Possible Cause 2: Accumulation of Inhibitory Byproducts. The fungus may produce other metabolites that inhibit its own growth or the production of this compound.
-
Solution: This is more challenging to address without identifying the inhibitory compound. Altering the media composition or fermentation parameters may shift the metabolic flux away from the production of the inhibitory byproduct.
-
Data Presentation: Key Fermentation Parameters for Optimization
The following table summarizes key fermentation parameters and provides a representative range for optimization, based on studies of other secondary metabolites from Penicillium species. The optimal values for this compound production will need to be determined experimentally.
| Parameter | Representative Range | Potential Impact on this compound Yield |
| Carbon Source | Glucose, Sucrose, Lactose (20-100 g/L) | Type and concentration affect cell growth and secondary metabolite production. |
| Nitrogen Source | Yeast Extract, Peptone, Corn Steep Liquor (5-20 g/L) | Influences biomass and enzyme production necessary for biosynthesis. |
| C:N Ratio | 10:1 to 50:1 | A critical factor that can trigger the switch from primary to secondary metabolism. |
| pH | 4.5 - 7.0 | Affects nutrient uptake and enzyme activity. |
| Temperature | 24 - 30°C | Influences growth rate and the stability of the produced compound. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and nutrient distribution, and affects pellet morphology. |
| Aeration (Dissolved Oxygen) | > 20% saturation | Oxygen is often crucial for the biosynthesis of complex secondary metabolites. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
This protocol describes a classical method to screen for the optimal concentration of a single medium component.
-
Prepare a Basal Medium: Prepare a liquid fermentation medium with a standard composition (e.g., 50 g/L sucrose, 10 g/L yeast extract, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O).
-
Vary One Component: Create a series of flasks where the concentration of a single component (e.g., sucrose) is varied across a range (e.g., 20, 40, 60, 80, 100 g/L), while keeping all other components constant.
-
Inoculation: Inoculate each flask with a standardized inoculum of the Penicillium strain.
-
Incubation: Incubate the flasks under standard conditions (e.g., 25°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth. Separate the mycelium from the supernatant. Extract this compound from the supernatant and/or mycelium using an appropriate solvent (e.g., ethyl acetate).
-
Quantification: Quantify the yield of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Repeat: Repeat steps 2-6 for each medium component you wish to optimize (e.g., yeast extract, phosphate concentration).
Protocol 2: Extraction and Quantification of this compound
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction:
-
Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Mycelium: Homogenize the mycelium in a suitable solvent (e.g., methanol or acetone) to extract intracellular this compound.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Quantification by HPLC:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a known volume onto an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Detect this compound using a UV detector at an appropriate wavelength.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for fermentation optimization.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Effect of media composition on the penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
refining the purification process to improve Quinolactacin B purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of Quinolactacin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude extract?
A1: The general strategy involves a multi-step approach beginning with extraction followed by one or more chromatographic separation techniques. The typical workflow starts with a liquid-liquid extraction of the fermentation broth or reaction mixture, followed by column chromatography to fractionate the extract and isolate the fraction containing this compound. Final polishing is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.
Q2: What are the expected sources of impurities in a this compound sample?
A2: Impurities in this compound can originate from several sources, depending on its origin (natural product isolation or chemical synthesis).
-
From Natural Product Isolation:
-
Related Quinolactacins: Co-extraction of other quinolactacin analogs (e.g., Quinolactacin A, C) is a primary source of impurity.[1]
-
Pigments and Lipids: Fermentation broths often contain pigments and lipids that can be co-extracted.
-
Degradation Products: this compound may degrade due to factors like pH, temperature, and light exposure during extraction and purification.
-
-
From Chemical Synthesis:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Reagents and Catalysts: Reagents and catalysts used in the synthesis may persist in the final product.
-
By-products: Side reactions can generate structural isomers or other related by-products.
-
Solvent Residues: Residual solvents from the reaction or extraction steps can be present.
-
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A high-resolution column, such as a C18 column, can effectively separate this compound from its impurities. The purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. For structural confirmation and identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound after column chromatography. | 1. Inappropriate solvent system: The elution solvent may be too polar, causing this compound to elute too quickly with other impurities, or not polar enough, leading to poor elution from the column. 2. Irreversible adsorption: this compound may be irreversibly adsorbed onto the stationary phase (e.g., silica gel). 3. Degradation on the column: The stationary phase (e.g., acidic silica) might be causing the degradation of this compound. | 1. Optimize the solvent system: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation and an Rf value of ~0.3 for this compound. A gradient elution from a non-polar to a more polar solvent is often effective. 2. Choose a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol). 3. Use a deactivated stationary phase: Treat silica gel with a base (e.g., triethylamine) to neutralize acidic sites. |
| Co-elution of impurities with this compound in preparative HPLC. | 1. Suboptimal mobile phase: The mobile phase composition may not be providing sufficient resolution. 2. Column overloading: Injecting too much sample can lead to broad peaks and poor separation. 3. Inappropriate stationary phase: The chosen stationary phase may not be suitable for separating this compound from closely related impurities. | 1. Optimize the mobile phase: Adjust the ratio of organic solvent to water/buffer. Adding a small amount of an ion-pairing agent or an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape and resolution. 2. Reduce sample load: Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution. 3. Try a different column: If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column. |
| Presence of unknown peaks in the final product's analytical HPLC. | 1. Degradation of this compound: The compound may have degraded during the final purification steps (e.g., solvent evaporation). 2. Contamination: Contamination from solvents, glassware, or the HPLC system itself. 3. Carryover from previous injections: Residuals from a previous run on the HPLC system. | 1. Minimize exposure to harsh conditions: Use lower temperatures for solvent evaporation and protect the sample from light. Ensure the pH of the mobile phase is within the stability range of this compound. 2. Use high-purity solvents and clean glassware: Filter all solvents before use. 3. Implement a thorough column washing protocol: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) between injections. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Secondary interactions with the stationary phase: The analyte may be interacting with active sites on the silica backbone of the stationary phase. 2. Sample solvent mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. 3. Column degradation: The stationary phase of the column may be degrading. | 1. Modify the mobile phase: Add a competing base (e.g., triethylamine) or an acid to the mobile phase to block active silanol groups. 2. Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase of the HPLC gradient. 3. Replace the column: If the column has been used extensively or with harsh mobile phases, it may need to be replaced. |
Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol provides a general method for the extraction of this compound from a Penicillium sp. fermentation broth.
-
Harvesting: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction of Supernatant:
-
Adjust the pH of the supernatant to 8.0 with 1M NaOH.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude extract.
-
-
Extraction of Mycelium:
-
Homogenize the mycelium in methanol.
-
Filter the mixture and concentrate the methanol extract under reduced pressure.
-
Resuspend the residue in water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mycelial crude extract.
-
-
Combine Extracts: Combine the crude extracts from the supernatant and mycelium for further purification.
Column Chromatography for Initial Purification
This protocol describes a method for the initial fractionation of the crude this compound extract.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity.
-
Equilibrate the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a step gradient of increasing polarity. A typical gradient could be:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the target compound and concentrate under reduced pressure.
-
Preparative HPLC for Final Purification
This protocol outlines a method for the final purification of this compound to high purity.
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Develop a gradient method based on analytical HPLC results. A representative gradient could be:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B (equilibration)
-
-
-
Flow Rate: Typically 5-20 mL/min depending on the column dimensions.
-
Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm or 320 nm).
-
Injection and Fraction Collection:
-
Dissolve the partially purified this compound fraction in the mobile phase.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the sample to obtain pure this compound as a solid.
-
Data Presentation
Table 1: Representative Purity and Yield at Different Purification Stages
| Purification Step | Starting Material | Purity (%) | Yield (%) |
| Crude Extract | Fermentation Broth (10 L) | ~5 | 100 |
| Column Chromatography | Crude Extract (5 g) | ~60 | 70 |
| Preparative HPLC | Column Chromatography Fraction (300 mg) | >98 | 85 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Solubility of Quinolactacin B for Biological Assays
Welcome to the technical support center for Quinolactacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fungal alkaloid with a quinolone-γ-lactam hybrid structure.[1] It has garnered research interest due to its potential as an inhibitor of Tumor Necrosis Factor (TNF) production and bacterial biofilm formation. Like many novel organic compounds, this compound is poorly soluble in aqueous solutions, which can significantly impact the accuracy and reproducibility of biological assays by causing underestimated activity and variable data.[2]
Q2: What are the initial steps to dissolve this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for a wide array of organic compounds.[3] It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous assay buffer or cell culture medium.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your specific biological system (typically ≤ 0.5% to avoid solvent-induced artifacts).
-
Use of Co-solvents: Consider the use of a water-miscible organic co-solvent in your final dilution.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH.[5] Experiment with adjusting the pH of your final assay buffer to see if it improves solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates.
Q4: Can I use solvents other than DMSO to prepare my initial stock solution?
While DMSO is the most common choice, other organic solvents can be used depending on the specific requirements of your assay. Alternatives include:
-
Ethanol
-
Methanol
-
Acetone
It is crucial to determine the compatibility of these solvents with your assay system and to be aware of their potential toxicity to cells.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to 37°C) and vortexing can also aid dissolution. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility and is "crashing out" of solution. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO in the assay (if tolerable by the cells/assay). 3. Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous buffer. |
| Assay results are inconsistent between experiments. | Potential precipitation of the compound over time in the aqueous solution. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Visually inspect your assay plates for any signs of precipitation before and after the incubation period. 3. Consider using a solubility-enhancing excipient in your final assay medium. |
| Low or no biological activity observed. | The actual concentration of soluble this compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the dissolution of your stock solution. 2. Implement the strategies outlined in the FAQs to improve solubility in the final assay medium. 3. As a control, test a structurally related, more soluble compound if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Biofilm Inhibition Assay using this compound
Objective: To assess the ability of this compound to inhibit the formation of bacterial biofilms. This protocol is adapted from a method used for a related compound, Quinolactacin H.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Luria-Bertani (LB) broth
-
Sterile 96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Prepare serial dilutions of the this compound stock solution in LB broth in a separate 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the bacteria.
-
Add 100 µL of the diluted bacterial culture to each well of a new 96-well microtiter plate.
-
Add 100 µL of the serially diluted this compound to the corresponding wells. Include vehicle control (DMSO) and positive control (a known biofilm inhibitor) wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, discard the planktonic bacteria by inverting the plate and shaking gently.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 550 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition compared to the vehicle control.
Protocol 3: TNF-α Production Inhibition Assay in Macrophages
Objective: To determine the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound stock solution (in DMSO)
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Sterile 24-well cell culture plates
-
Human or Mouse TNF-α ELISA kit
-
Cell lysis buffer
Procedure:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound by diluting the stock solution in complete cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.1%).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
To assess cell viability, the remaining cells can be lysed and a cytotoxicity assay (e.g., MTT or LDH assay) can be performed.
-
Determine the IC50 value of this compound for TNF-α inhibition.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Putative TNF-α signaling pathway inhibition.
References
- 1. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with matrix effects in the analysis of Quinolactacin B from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Quinolactacin B from complex biological samples. It addresses common issues related to matrix effects that can be encountered during LC-MS/MS analysis.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
Issue 1: Low Analyte Signal or Poor Sensitivity in Matrix Samples Compared to Neat Standards
-
Question: My this compound signal is significantly lower in plasma/tissue samples than in a clean solvent. What could be the cause and how can I fix it?
-
Answer: This is a classic indication of ion suppression , where components in your sample matrix interfere with the ionization of this compound in the mass spectrometer's source.[1][2][3] Here are several strategies to mitigate this effect:
-
Optimize Sample Preparation: A more rigorous cleanup procedure can remove interfering matrix components.[2] Consider the following:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences. A well-developed SPE method can significantly improve the cleanliness of your sample.
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate this compound from the bulk of the matrix components based on its solubility.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not be sufficient for removing all interfering components.
-
-
Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components.[4]
-
Change the Stationary Phase: Switching from a standard C18 column to one with a different chemistry, like a phenyl-hexyl or biphenyl column, can alter selectivity and improve separation.[1]
-
Adjust the Gradient: A shallower gradient can increase the separation between your analyte and interfering peaks.
-
Lower the Flow Rate: Reducing the flow rate can sometimes enhance ionization efficiency.[1]
-
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5][6]
-
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Question: I am observing high variability (%RSD) in my QC sample results. What is the likely cause and what are the solutions?
-
Answer: Inconsistent results are often due to variable matrix effects from sample to sample.[1][2] The composition of biological matrices can differ between individuals or collection time points, leading to varying degrees of ion suppression or enhancement.
-
Implement a Robust Sample Preparation Method: As mentioned above, a thorough and consistent sample cleanup method like SPE is crucial to minimize variability in matrix effects.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][7] A SIL-IS for this compound will have nearly identical chemical and physical properties, meaning it will be affected by the matrix in the same way as the analyte. This allows for accurate quantification based on the ratio of the analyte to the internal standard.[4][8][9]
-
Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to normalize for consistent matrix effects.[1]
-
Issue 3: Poor Peak Shape for this compound
-
Question: The chromatographic peak for this compound is broad, tailing, or splitting. What could be causing this?
-
Answer: Poor peak shape can be caused by a number of factors, including issues with the analytical column, the mobile phase, or interactions with the LC system.[3]
-
Column Overload or Contamination: Injecting too much sample or the accumulation of matrix components on the column can lead to peak distortion.[3] Try injecting a smaller volume or a more dilute sample. Regular column washing is also recommended.
-
Mobile Phase Mismatch: Ensure the pH of your mobile phase is appropriate for this compound to maintain a consistent ionization state. Also, check that your sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Interaction with Metal Surfaces: Some compounds can interact with the stainless steel components of the HPLC system, leading to peak tailing and signal loss.[10] If you suspect this is an issue, consider using a metal-free or PEEK-lined column and tubing.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS/MS analysis?
-
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[11][12][13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and precision of quantitative results.[7][12]
-
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
-
A2: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[4][14] In this experiment, a solution of this compound is continuously infused into the MS while a blank matrix extract is injected onto the LC column. Any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[14]
-
Q3: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it important?
-
A3: A SIL-IS is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ²H, ¹⁵N). Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[4] By measuring the ratio of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved even in the presence of significant ion suppression or enhancement.[8][9]
-
Q4: Can I use a different compound as an internal standard if a SIL-IS for this compound is not available?
-
A4: While a SIL-IS is ideal, a structural analog can be used as an internal standard. However, it is crucial to demonstrate that the analog behaves similarly to this compound during extraction and ionization. Any differences in chromatographic retention or ionization response between the analog and the analyte can lead to inaccurate results when matrix effects are present.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., ¹³C₆-Quinolactacin B in methanol).
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode cation exchange SPE cartridge on a vacuum manifold.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[1]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of this compound Recovery and Matrix Effect with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD, n=6) |
| Protein Precipitation | 95.2 | -45.8 | 12.5 |
| Liquid-Liquid Extraction | 85.7 | -22.3 | 6.8 |
| Solid-Phase Extraction | 92.1 | -8.5 | 3.2 |
Recovery and Matrix Effect were calculated using standard equations. A negative matrix effect indicates ion suppression.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: The mechanism of matrix effects in the ion source.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. zefsci.com [zefsci.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. eijppr.com [eijppr.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
optimizing dosage and administration routes for in vivo studies of Quinolactacin B
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosage and administration routes for in vivo studies of Quinolactacin B. Due to the limited publicly available in vivo data for this specific compound, this guide draws upon general principles of pharmacology, data from related quinolone compounds, and the known in vitro properties of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
1. Formulation and Solubility Issues
-
Question: I am having difficulty dissolving this compound for in vivo administration. What solvents or vehicles can I use?
-
Tier 1: Aqueous Vehicles: Start with the simplest vehicles. Assess solubility in sterile water, saline (0.9% NaCl), and phosphate-buffered saline (PBS).
-
Tier 2: Co-solvents: If solubility is poor in aqueous solutions, consider using co-solvents. Common choices include:
-
DMSO (Dimethyl sulfoxide): A powerful solvent, but can have its own biological effects and toxicity at higher concentrations. Aim for a final DMSO concentration of <10% in the dosing solution, and ideally <1%.
-
Ethanol: Can be used in combination with other vehicles, but can also have sedative effects.
-
PEGs (Polyethylene glycols): PEG 300 and PEG 400 are common liquid PEGs used to increase the solubility of hydrophobic compounds.
-
Propylene glycol: Another frequently used co-solvent.
-
-
Tier 3: Surfactants and Cyclodextrins: For highly insoluble compounds, consider using surfactants like Tween 80 or encapsulating the compound in cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility.
Experimental Protocol for Solubility Testing:
-
Prepare a saturated solution of this compound in the chosen vehicle.
-
Equilibrate the solution by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the solution to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Question: My formulation of this compound is precipitating upon injection. How can I prevent this?
Answer: Precipitation at the injection site can lead to variable absorption, local irritation, and inaccurate dosing. This often occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is injected into the aqueous environment of the body.
Troubleshooting Steps:
-
Reduce Drug Concentration: The simplest solution is to lower the concentration of this compound in your formulation if the dose volume allows.
-
Optimize Vehicle Composition: Decrease the percentage of the organic co-solvent and/or add a surfactant (e.g., Tween 80 at 0.5-2%) to maintain the compound in solution upon dilution.
-
Use a Different Formulation Strategy: Consider a suspension or an emulsion if a solution is not feasible.
-
Change the Administration Route: A route with slower absorption, like subcutaneous administration, might be more forgiving for a formulation that is prone to precipitation compared to intravenous injection.
-
2. Pharmacokinetics and Bioavailability
-
Question: I am not observing the expected therapeutic effect in my animal model. Could this be a pharmacokinetic issue?
Answer: Yes, a lack of efficacy is often related to the pharmacokinetic profile of the compound. Key factors to consider are absorption, distribution, metabolism, and excretion (ADME). For quinolone-class compounds, oral bioavailability can be variable.
Key Pharmacokinetic Parameters to Investigate:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. Poor oral bioavailability could be due to low solubility, poor absorption from the gut, or significant first-pass metabolism in the liver.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half. A short half-life may require more frequent dosing.
-
Volume of Distribution (Vd): Indicates the extent to which a drug distributes into tissues. A high Vd suggests the drug is concentrating in tissues rather than in the plasma.
Experimental Protocol for a Pilot Pharmacokinetic Study:
-
Administer a single dose of this compound to a small group of animals (e.g., mice or rats) via the intended route (e.g., oral gavage) and intravenously (to determine bioavailability).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a sensitive analytical method like LC-MS/MS.
-
Calculate key pharmacokinetic parameters using appropriate software.
-
3. Dosing and Administration Routes
-
Question: What is a good starting dose and administration route for this compound in a mouse model of bacterial infection?
Answer: A definitive in vivo starting dose for this compound has not been established in the literature. Therefore, a dose-ranging study is essential.
Steps for Dose Selection:
-
In Vitro Data: Use the in vitro minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) as a starting point. Quinolactacin analogs have shown IC50 values in the micromolar range against bacteria like P. aeruginosa.[1]
-
Literature on Similar Compounds: Review in vivo studies of other quinolone antibiotics to get a sense of typical dose ranges.
-
Acute Toxicity Study: Conduct a preliminary single-dose acute toxicity study to determine the maximum tolerated dose (MTD). This involves administering escalating doses to small groups of animals and observing them for signs of toxicity over a period of up to 14 days.[2]
-
Dose-Ranging Efficacy Study: Based on the MTD, select a range of 3-5 doses to test in your disease model to identify a dose that provides a therapeutic effect without significant toxicity.
Common Administration Routes for In Vivo Studies:
-
Intravenous (IV): Bypasses absorption for 100% bioavailability, but can be technically challenging and may have a more rapid clearance.
-
Intraperitoneal (IP): Commonly used in rodents, generally provides good systemic exposure, but can be associated with local irritation.
-
Oral (PO): Convenient and clinically relevant, but bioavailability can be a major hurdle.
-
Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IV or IP routes.
-
Data and Protocols
Table 1: Preclinical Characteristics of Quinolactacins
| Characteristic | Data | Source |
| Molecular Formula (this compound) | C15H16N2O2 | [3] |
| Compound Class | Pyrroloquinoline-type natural product | [4] |
| In Vitro Activity | Antibacterial, antibiofilm, inhibitor of tumor necrosis factor (TNF) production | [1][4] |
| (S)-quinolactacin-H IC50 vs. P. aeruginosa | 16.7 µM | [1] |
| (R)-quinolactacin-H IC50 vs. P. aeruginosa | 24.5 µM | [1] |
Table 2: General Guidelines for Administration Volumes in Mice
| Route | Maximum Volume | Needle Size (Gauge) |
| Intravenous (IV) | 0.2 mL (10 mL/kg) | 27-30 |
| Intraperitoneal (IP) | 0.5 mL (20 mL/kg) | 25-27 |
| Subcutaneous (SC) | 0.5 mL (20 mL/kg) | 25-27 |
| Oral (PO) | 0.5 mL (20 mL/kg) | 20-22 (gavage needle) |
Note: These are general guidelines. The exact volumes may vary based on institutional policies (IACUC) and the specific experimental context.
Visualizations
Caption: General workflow for preclinical and in vivo evaluation of a novel compound.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Mitigating Off-Target Effects of Quinolactacin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinolactacin B in cellular models. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a novel quinolone compound isolated from Penicillium sp.[1][2] Quinolactacins as a class of compounds have demonstrated various biological activities, including the inhibition of tumor necrosis factor (TNF) production (specifically Quinolactacin A) and the inhibition of bacterial biofilm formation.[3][4]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects are interactions of a small molecule with cellular components other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses. For a novel compound like this compound, where the full range of molecular targets is not yet elucidated, it is crucial to proactively investigate and control for potential off-target effects to validate its mechanism of action.
Q3: My cells are showing unexpected toxicity or a phenotype that doesn't align with the expected on-target effect of this compound. How can I begin to troubleshoot this?
Unexplained cellular responses are a common indicator of potential off-target effects. A primary troubleshooting step is to perform a dose-response analysis. If the observed phenotype occurs only at high concentrations of this compound, it may suggest off-target activity. It is also beneficial to use a structurally unrelated compound with a similar proposed mechanism of action as a control. If this control compound does not produce the same unexpected phenotype, it further points to an off-target effect of this compound.
Q4: How can I identify the specific off-targets of this compound in my cellular model?
Several advanced techniques can be employed for target deconvolution and the identification of off-targets. These include:
-
Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach involves immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound will typically increase the thermal stability of its target protein(s), which can be detected by quantifying the amount of soluble protein at different temperatures.
Troubleshooting Guides
Issue 1: Inconsistent phenotypic results with this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects at high concentrations | Perform a detailed dose-response curve for the observed phenotype. | A clear sigmoidal dose-response curve suggests a specific interaction. A non-specific or toxic effect may only appear at high concentrations with a steep, non-classical curve. |
| Cell-type specific off-targets | Test this compound in a different cell line that ideally lacks the putative primary target but expresses potential off-targets. | If the inconsistent phenotype persists in the new cell line, it is likely an off-target effect. |
| Compound instability or degradation | Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. | This will determine if the observed effects are due to the parent compound or a degradation product. |
Issue 2: Difficulty validating the on-target effect of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Weak on-target binding affinity | Perform a competitive binding assay using a known ligand for the putative target (if available). | This will help quantify the binding affinity of this compound for its intended target and determine if it is sufficient to elicit a biological response at the concentrations used. |
| Off-target effects masking the on-target phenotype | Utilize a genetic approach, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the putative target. | If the phenotype observed with this compound treatment is abolished in the knockout/knockdown cells, it confirms an on-target mechanism. |
| Indirect effect on the target protein | Investigate the upstream and downstream components of the signaling pathway involving the putative target. | This can reveal if this compound is modulating the activity of the target protein indirectly through an off-target interaction. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein(s) within intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the putative target protein
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Harvesting: After incubation, wash the cells with PBS and harvest by scraping or trypsinization. Resuspend the cell pellet in a small volume of PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol aims to identify cellular proteins that bind to this compound.
Materials:
-
This compound analog with a linker for immobilization (e.g., a carboxyl or amino group)
-
Affinity beads (e.g., NHS-activated sepharose or streptavidin beads if using a biotinylated analog)
-
Cell lysate from the cellular model of interest
-
Wash buffers (e.g., TBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a competitive ligand)
-
Mass spectrometry-compatible reagents (e.g., trypsin, urea)
Methodology:
-
Immobilization: Covalently attach the this compound analog to the affinity beads according to the manufacturer's instructions.
-
Lysate Incubation: Incubate the immobilized this compound with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS data using a protein database. Compare the identified proteins with those from a control experiment using beads without the immobilized compound to identify specific binders.
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothesized signaling pathway for TNF-α inhibition.
References
- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 4. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Asymmetric Pictet-Spengler Reaction for Quinolactacin B Synthesis
Welcome to the technical support center for the asymmetric Pictet-Spengler reaction in the synthesis of Quinolactacin B. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and stereoselectivity of this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the asymmetric Pictet-Spengler reaction for this compound synthesis?
A1: The primary challenge lies in controlling the stereochemistry at the newly formed chiral center to obtain the desired diastereomer and enantiomer of the tetrahydro-β-carboline intermediate. This is often influenced by the choice of chiral auxiliary or catalyst, as well as the reaction conditions, which can dictate kinetic versus thermodynamic control.[1] The cis product is typically favored under kinetic control (lower temperatures), while the trans product is the thermodynamically more stable isomer and is favored at higher temperatures or with longer reaction times.[1]
Q2: How does the choice of acid catalyst impact the reaction?
A2: The acid catalyst is crucial for the in situ formation of the reactive N-acyliminium ion, which is a powerful electrophile that readily undergoes cyclization.[2] Trifluoroacetic acid (TFA) is a commonly used catalyst that has been shown to be effective.[3][4] The concentration of the acid is also a critical parameter to optimize.
Q3: What are common side reactions to be aware of?
A3: A common side reaction is the formation of the undesired diastereomer. Over-oxidation of the desired tetrahydro-β-carboline to the corresponding β-carboline can also occur, especially with prolonged reaction times or in the presence of air. Additionally, if the N-acyl group is labile, its cleavage under the reaction conditions can lead to undesired byproducts.
Q4: Can this reaction be performed under catalyst-free conditions?
A4: While an acid catalyst is generally required to promote the cyclization, some highly activated substrates may react under thermal conditions. However, for the asymmetric synthesis of this compound, a chiral catalyst or auxiliary is essential to induce stereoselectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient catalyst. | Ensure the catalyst is fresh and used in the appropriate molar ratio. Consider a slight increase in catalyst loading. |
| Low reactivity of the tryptamine or aldehyde starting material. | Confirm the purity of the starting materials. For less reactive substrates, consider using a more activating N-acyl group on the tryptamine. | |
| Suboptimal reaction temperature. | The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation. A temperature screen is recommended. | |
| Low Diastereoselectivity | Reaction conditions favoring a mixture of kinetic and thermodynamic products. | For the kinetically favored cis-product, run the reaction at lower temperatures (e.g., -78 °C). For the thermodynamically favored trans-product, higher temperatures and longer reaction times may be beneficial.[1] |
| Inappropriate chiral auxiliary or catalyst. | The choice of chiral auxiliary has a significant impact on the diastereoselectivity. Literature reports suggest that an α-naphthylethyl auxiliary can provide good diastereoselectivity.[4] A screen of different chiral catalysts or auxiliaries may be necessary. | |
| Racemization during the reaction or work-up. | Ensure the work-up procedure is performed promptly and under neutral or slightly basic conditions to avoid epimerization. | |
| Formation of Side Products | Oxidation of the tetrahydro-β-carboline product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time and exposure to air during work-up. |
| Cleavage of the N-acyl protecting group. | If the N-acyl group is acid-labile, consider using a more robust protecting group or milder acidic conditions. | |
| Difficulty in Product Purification | Close-running diastereomers on silica gel. | Utilize a different stationary phase for chromatography (e.g., alumina) or consider derivatization of the diastereomers to improve separation. Chiral HPLC can also be used for analytical and preparative separation. |
| Product is a salt and insoluble in common organic solvents. | Neutralize the reaction mixture carefully during work-up to obtain the free base, which is typically more soluble in organic solvents. |
Experimental Protocols
Key Experiment: Asymmetric Pictet-Spengler Reaction for Tetrahydro-β-carboline Intermediate of this compound
This protocol is a general guideline based on literature precedents and may require optimization for specific substrates and scales.
Materials:
-
Chiral N-acylated tryptamine derivative (e.g., with an α-naphthylethyl chiral auxiliary)
-
Appropriate aldehyde
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM) or benzene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the chiral N-acylated tryptamine derivative (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM under an inert atmosphere, add trifluoroacetic acid (5.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Asymmetric Pictet-Spengler reaction pathway for this compound intermediate.
Caption: A logical workflow for troubleshooting the asymmetric Pictet-Spengler reaction.
References
strategies to minimize epimerization during Quinolactacin B synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis and storage of Quinolactacin B.
Troubleshooting Guides
Issue 1: High Levels of Epimerization Detected Post-Synthesis
Primary Suspect: Suboptimal reaction conditions during the Pictet-Spengler cyclization or subsequent steps. The C-3 stereocenter of the lactam ring is particularly susceptible to epimerization.[1]
Troubleshooting Steps:
-
Review the Pictet-Spengler Reaction Conditions: This key step in forming the β-carboline core of this compound is highly sensitive to reaction conditions, which dictates the stereochemical outcome.
-
Thermodynamic vs. Kinetic Control: Higher temperatures and acidic conditions favor the thermodynamically more stable trans isomer, while lower temperatures favor the kinetically formed cis isomer. To obtain the desired stereoisomer, careful control of the reaction temperature is crucial.
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the rate of epimerization. Experiment with milder acids or lower concentrations to minimize unwanted epimerization.
-
-
Examine Downstream Reactions:
-
Basic Conditions: Exposure to even mild bases can lead to epimerization, especially if the stereocenter is adjacent to a carbonyl group. If your synthesis involves base-mediated steps after the stereocenter is set, consider alternative, non-basic conditions or the use of sterically hindered, non-nucleophilic bases.
-
Purification: Prolonged exposure to silica or alumina during chromatography can sometimes contribute to epimerization. Minimize the time the compound spends on the column and consider using a less acidic or basic stationary phase.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the epimerization process. If possible, experiment with solvents of varying polarity to identify an optimal system that disfavors epimerization.
Logical Workflow for Troubleshooting Post-Synthesis Epimerization
Caption: Troubleshooting workflow for addressing post-synthesis epimerization.
Issue 2: Increase in Epimer Impurity During Storage
Primary Suspect: Inappropriate storage conditions leading to degradation and epimerization over time. Quinolactacins can readily undergo C-3 epimerization in aqueous solutions.[1]
Troubleshooting Steps:
-
Storage Temperature: Elevated temperatures can provide the necessary energy for epimerization.
-
Recommended Storage: Store this compound as a solid at low temperatures, preferably at -20°C or below, to minimize molecular motion and degradation.
-
Avoid Temperature Fluctuations: Frequent freeze-thaw cycles can accelerate degradation. Aliquot samples to avoid repeated warming and cooling of the entire batch.
-
-
Solvent for Stock Solutions: If storing in solution, the choice of solvent is critical.
-
Aprotic Solvents: Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions to minimize the presence of protons that can facilitate epimerization.
-
pH of Aqueous Solutions: If aqueous solutions are necessary, buffer them to a mildly acidic pH (around 4-6) to improve stability, as both strongly acidic and basic conditions can promote epimerization.
-
-
Exclusion of Atmospheric Triggers:
-
Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can sometimes be a precursor to other stability issues.
-
Light Protection: Protect samples from light by using amber vials or storing them in the dark, as photolytic degradation can occur.
-
Decision Tree for Optimizing Storage Conditions
Caption: Decision tree for optimizing this compound storage conditions.
Frequently Asked Questions (FAQs)
Q1: Which stereocenter in this compound is most prone to epimerization?
The primary stereocenter of concern for epimerization in this compound is the C-3 position of the γ-lactam ring. This position is adjacent to a carbonyl group, making the alpha-proton susceptible to abstraction under certain conditions, leading to a planar intermediate that can be re-protonated from either face, resulting in epimerization.[1]
Q2: What are the ideal temperature conditions to minimize epimerization during the Pictet-Spengler reaction in this compound synthesis?
The ideal temperature depends on the desired stereoisomer. To favor the kinetically controlled product, the reaction should be carried out at low temperatures (e.g., -78°C to 0°C). For the thermodynamically more stable product, higher temperatures (e.g., room temperature to reflux) are typically employed. It is crucial to perform small-scale trials to determine the optimal temperature for your specific substrates and desired stereochemical outcome.
Q3: How does pH affect the stability and potential for epimerization of this compound during storage?
Both strongly acidic and basic conditions can catalyze the epimerization of this compound, particularly in aqueous solutions. The molecule is generally most stable in a mildly acidic to neutral pH range (approximately 4-7). For long-term storage of solutions, it is advisable to use a buffered system within this range.
Q4: What analytical techniques are best suited for detecting and quantifying epimers of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation and quantification of epimers. The use of a chiral stationary phase (CSP) allows for the differential interaction with each epimer, resulting in different retention times. Method development will involve screening different chiral columns and mobile phase compositions to achieve baseline separation.
Q5: Are there any general strategies to prevent epimerization during peptide coupling-like steps that might be analogous to parts of the this compound synthesis?
Yes, principles from peptide synthesis can be applied. The use of certain coupling reagents can increase the risk of epimerization. To mitigate this:
-
Additive Use: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress epimerization.
-
Temperature Control: Keeping the reaction temperature low (e.g., 0°C) during the activation and coupling steps is critical.
-
Base Choice: Use of sterically hindered or non-nucleophilic bases can reduce the rate of proton abstraction from the stereocenter.
Data Summary Tables
Table 1: Influence of Reaction Conditions on Pictet-Spengler Stereoselectivity (Generalized)
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Predominant Product |
| Temperature | Low (-78°C to 0°C) | High (Room Temp to Reflux) | cis Isomer |
| Reaction Time | Short | Long | trans Isomer |
| Solvent | Aprotic (e.g., CH₂Cl₂) | Protic or Aprotic | trans Isomer |
| Acid | Milder Acids | Stronger Acids (e.g., TFA) | trans Isomer |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Solvent (for solutions) |
| Solid | -20°C or below | Inert (Argon/Nitrogen) | Protected from light (Amber vial) | N/A |
| Solution | -20°C or below | Inert (Argon/Nitrogen) | Protected from light (Amber vial) | Anhydrous DMSO or DMF |
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis of this compound Epimers
-
Objective: To separate and quantify the epimers of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column like Chirobiotic T). Column selection is empirical and may require screening.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve separation. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) might be required.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile and determine the retention times of the epimers.
-
Quantify the relative peak areas to determine the epimeric ratio.
-
Epimerization Mechanism at C-3
References
Technical Support Center: Overcoming Resistance to Quinolactacin B in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinolactacin B. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming bacterial resistance to this compound.
Disclaimer: Research specifically detailing resistance mechanisms to this compound is limited. Much of the guidance provided here is based on established principles of antibiotic resistance to quinolone-class compounds and general methodologies in antimicrobial research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: Quinolactacins are a class of natural products with a quinolone-like structure. While traditional synthetic quinolones, such as fluoroquinolones, target bacterial DNA gyrase and topoisomerase IV, the precise molecular target of this compound has not been definitively identified in the scientific literature. Some studies indicate that quinolactacins exhibit potent anti-biofilm activity, which may or may not be linked to direct bactericidal or bacteriostatic effects.[1][2] One study on Quinolactacin-H, a related compound, showed weak direct antimicrobial activity.[1][2]
Q2: My bacterial culture is showing resistance to this compound. What are the likely resistance mechanisms?
A2: While specific resistance mechanisms to this compound are not yet characterized, bacteria have evolved several general strategies to resist quinolone antibiotics. These are the most probable mechanisms to investigate:
-
Target Modification: Mutations in the genes encoding the drug's target protein can prevent effective binding. If this compound targets DNA gyrase or topoisomerase IV, mutations in the gyrA, gyrB, parC, or parE genes are a primary suspect.[3][4][5]
-
Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target.[4][5]
-
Reduced Permeability: In Gram-negative bacteria, mutations in porin proteins in the outer membrane can reduce the influx of the antibiotic into the cell.[4]
-
Enzymatic Inactivation: Although less common for quinolones, some bacteria may acquire enzymes that can chemically modify and inactivate the antibiotic.[3]
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A3: The MIC can be determined using standardized methods such as broth microdilution or agar dilution. A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section below. This value is crucial for quantifying the level of resistance.[6][7][8][9]
Q4: Are there known quantitative data for this compound activity?
Data Presentation
Table 1: Antimicrobial Activity of Quinolactacin-H against S. aureus and MRSA Isolates
| Metric | Concentration Range (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 2.00 - 32.00 |
| Minimum Bactericidal Concentration (MBC) | 2.00 - 64.00 |
Data extracted from a study on Quinolactacin-H, a related compound, and may not be representative of this compound's activity.[10]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Possible Cause | Troubleshooting Step |
| Inoculum variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.[7] |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Verify the appropriate solvent and storage conditions. |
| Media composition | Different broth media can affect antibiotic activity. Use a standardized, recommended medium like Mueller-Hinton Broth. |
| Incubation conditions | Ensure consistent incubation time and temperature as these can affect bacterial growth and compound stability. |
Issue 2: Unable to Confirm the Resistance Mechanism
| Possible Cause | Troubleshooting Step |
| Multiple resistance mechanisms | Bacteria may employ more than one resistance strategy. Investigate target mutations, efflux pump activity, and permeability in parallel. |
| Novel resistance mechanism | The resistance mechanism may be novel. Consider whole-genome sequencing of the resistant strain and comparison to the susceptible parent strain to identify mutations. |
| Efflux pump inhibitor not working | The efflux pump inhibitor used (e.g., CCCP, PAβN) may not be effective against the specific pump in your bacterium. Screen a panel of inhibitors. |
| No mutations in known target genes | If this compound has a novel target, sequencing of canonical quinolone resistance genes will not yield answers. Consider target identification studies. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from standard microbiology procedures.[7][8]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Identification of Target Gene Mutations
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.
-
PCR Amplification: Design primers to amplify the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.
-
Sanger Sequencing: Sequence the PCR products from both the susceptible and resistant strains.
-
Sequence Analysis: Align the sequences and compare them to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid changes in the resistant strain.
Protocol 3: Efflux Pump Activity Assay using a Fluorescent Dye
-
Bacterial Cell Preparation: Grow susceptible and resistant bacterial strains to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a buffer (e.g., PBS).
-
Loading with Fluorescent Dye: Resuspend the cells in buffer containing a known efflux pump substrate dye (e.g., ethidium bromide) and an efflux pump inhibitor (e.g., CCCP) to allow the dye to accumulate within the cells.
-
Initiating Efflux: After an incubation period, wash the cells to remove the external dye and the inhibitor. Resuspend the cells in a buffer with a carbon source (e.g., glucose) to energize the efflux pumps.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A more rapid decrease in fluorescence in the resistant strain compared to the susceptible strain indicates higher efflux pump activity.
Visualizations
Caption: General mechanisms of bacterial resistance to quinolone antibiotics.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 2. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
adapting existing protocols for high-throughput screening of Quinolactacin B analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adapting existing protocols for the high-throughput screening (HTS) of Quinolactacin B analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action to consider when developing HTS assays for this compound analogs?
A1: this compound is a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Additionally, as a quinolone, its analogs may also target bacterial DNA gyrase and topoisomerase IV. Therefore, primary assays should focus on these activities. It has also been reported to inhibit bacterial biofilm formation.
Q2: Which cell lines are suitable for a TNF-α inhibition assay?
A2: Human monocytic cell lines like THP-1 are commonly used.[1] These cells can be differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to produce TNF-α. Other options include murine macrophage cell lines such as RAW 264.7.
Q3: What are the most common causes of variability in cell-based HTS assays?
A3: Variability often stems from inconsistent cell seeding, edge effects in microplates, fluctuations in incubator conditions (temperature and CO2), and errors in liquid handling.[2] Ensuring a homogenous cell suspension and proper plate layout can mitigate some of these issues.[2]
Q4: How can I minimize the "edge effect" in my 96- or 384-well plates?
A4: The edge effect, where wells on the perimeter of a plate behave differently, can be minimized by not using the outer wells for experimental samples. Instead, these wells can be filled with sterile media or buffer to create a more uniform environment across the plate.
Q5: My compound library is dissolved in DMSO. What is the maximum concentration of DMSO my cells can tolerate?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to perform a DMSO tolerance test for your specific cell line. High concentrations of DMSO can induce stress or toxicity, leading to misleading results.
Q6: What are Pan-Assay Interference Compounds (PAINS), and how can I identify them in my screening results?
A6: PAINS are compounds that show activity in numerous HTS assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference. They are a common source of false positives. It is advisable to triage hits against known PAINS databases and perform orthogonal assays with different detection methods to confirm true activity.
Troubleshooting Guides
Guide 1: TNF-α Inhibition Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal in negative controls | Reagent contamination; Autofluorescence of compounds or cells; Non-specific antibody binding. | Use fresh, sterile reagents. Check for compound autofluorescence at the assay's wavelengths. Include an isotype control for antibody-based assays and optimize antibody concentrations.[2] |
| Low signal-to-background ratio | Low cell viability or number; Suboptimal LPS stimulation; Inefficient detection. | Optimize cell seeding density and confirm viability before plating. Titrate LPS to determine the optimal concentration for TNF-α induction. Ensure the detection reagent is not expired and is used at the recommended concentration. |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated multichannel pipettes and pre-wet the tips. Implement a plate layout that minimizes edge effects.[2] |
| Inconsistent dose-response curves | Compound precipitation at high concentrations; Cytotoxicity of the compound. | Check the solubility of your compounds in the assay medium. Perform a counter-screen for cell viability (e.g., an MTT or ATP-based assay) to distinguish between TNF-α inhibition and general toxicity. |
Guide 2: Biofilm Inhibition Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No biofilm formation in positive controls | Improper bacterial growth conditions; Bacterial strain variation. | Ensure the use of fresh media and optimal incubation temperature and time. Confirm that the bacterial strain used is a known biofilm producer. |
| High absorbance in blank (media only) wells | Crystal violet staining of plate material; Insufficient washing. | Use non-treated polystyrene plates if not using adherent cells. Ensure all washing steps are performed thoroughly to remove excess stain. |
| Inconsistent staining between wells | Uneven biofilm formation; Incomplete removal of planktonic cells. | Ensure a consistent inoculum density. Be gentle during the washing steps to avoid dislodging the biofilm. |
| Compound color interferes with absorbance reading | The compound itself is colored. | Run a control plate with the compounds but without bacteria to measure the absorbance of the compounds alone and subtract this from the experimental values. |
Quantitative Data Summary
The following tables present hypothetical data for a primary screen of this compound analogs. This data is for illustrative purposes to demonstrate effective data presentation.
Table 1: Primary HTS Results for TNF-α Inhibition
| Compound ID | Concentration (µM) | % TNF-α Inhibition | Cell Viability (%) | Hit (Yes/No) |
| This compound | 10 | 85.2 | 98.1 | Yes |
| Analog QBA-001 | 10 | 92.5 | 95.7 | Yes |
| Analog QBA-002 | 10 | 45.3 | 99.2 | No |
| Analog QBA-003 | 10 | 88.1 | 55.4 | No (Cytotoxic) |
| Analog QBA-004 | 10 | 12.7 | 97.6 | No |
Table 2: Dose-Response Data for Hit Compounds
| Compound ID | IC₅₀ (µM) for TNF-α Inhibition | CC₅₀ (µM) for Cytotoxicity | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | 1.2 | > 100 | > 83.3 |
| Analog QBA-001 | 0.8 | > 100 | > 125 |
Experimental Protocols
Protocol 1: High-Throughput TNF-α Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted for a 384-well format.
1. Cell Preparation and Seeding:
- Culture THP-1 cells and differentiate them with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- Wash the differentiated cells with fresh RPMI medium.
- Resuspend the cells to a final concentration of 2 x 10⁵ cells/mL.
- Dispense 20 µL of the cell suspension into each well of a 384-well plate.
2. Compound Addition:
- Prepare serial dilutions of this compound analogs in DMSO and then dilute in RPMI medium. The final DMSO concentration should not exceed 0.5%.
- Add 5 µL of the compound dilutions to the respective wells.
- For control wells, add 5 µL of RPMI with 0.5% DMSO (negative control) or a known TNF-α inhibitor (positive control).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
3. Stimulation:
- Prepare a solution of LPS in RPMI medium. The final concentration should be optimized to induce approximately 80% of the maximum TNF-α production (typically around 1 µg/mL).[1]
- Add 5 µL of the LPS solution to all wells except the unstimulated control wells.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
4. Detection:
- Following the manufacturer's instructions for an HTRF TNF-α assay kit, prepare the detection reagents (anti-TNF-α antibody labeled with Europium cryptate and a second anti-TNF-α antibody labeled with XL665).
- Add 10 µL of the detection reagent mixture to each well.
- Incubate the plate at room temperature for 3 hours, protected from light.
- Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
5. Data Analysis:
- Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
Protocol 2: High-Throughput Biofilm Inhibition Assay
This protocol is adapted for a 96-well format.
1. Bacterial Culture Preparation:
- Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus) in Tryptic Soy Broth (TSB) and incubate overnight at 37°C.
- Dilute the overnight culture in fresh TSB to an OD₆₀₀ of 0.05.
2. Compound Addition and Inoculation:
- Add 10 µL of your this compound analog dilutions to the wells of a 96-well plate.
- Add 190 µL of the diluted bacterial culture to each well.
- Include wells with bacteria and DMSO (positive control) and wells with sterile TSB only (negative control).
3. Biofilm Formation:
- Cover the plate and incubate at 37°C for 24 hours without shaking.
4. Staining and Quantification:
- Gently discard the planktonic cells from the wells.
- Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS), being careful not to disturb the biofilm.
- Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
- Add 200 µL of 30% acetic acid to each well to dissolve the stain.
- Read the absorbance at 595 nm using a microplate reader.
Visualizations
Caption: A generalized workflow for high-throughput screening of this compound analogs.
Caption: Simplified signaling pathway for LPS-induced TNF-α production and potential inhibition points.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinolactacin A, B, and C
A Guide for Researchers and Drug Development Professionals
Quinolactacins A, B, and C are a group of structurally related quinolone alkaloids produced by Penicillium species. These compounds have garnered interest in the scientific community due to their diverse biological activities, including anti-inflammatory and neuro-modulatory effects. This guide provides a comparative analysis of the biological activities of Quinolactacin A, B, and C, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Comparative Biological Activity Data
A direct comparative study quantifying the biological activities of Quinolactacin A, B, and C in parallel is limited in the currently available literature. However, initial studies have focused on their anti-inflammatory and acetylcholinesterase inhibitory properties.
| Compound | Biological Activity | Assay System | IC50 Value |
| Quinolactacin A | Inhibition of TNF-α production | LPS-stimulated murine peritoneal macrophages | Reportedly active, specific IC50 not available in reviewed sources. |
| Quinolactacin B | Inhibition of TNF-α production | LPS-stimulated murine peritoneal macrophages | Activity not specified in reviewed sources. |
| Quinolactacin C | Inhibition of TNF-α production | LPS-stimulated murine peritoneal macrophages | Activity not specified in reviewed sources. |
| Quinolactacin A1/A2 | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | Data available for stereoisomers, but not for Quinolactacin A, B, and C comparatively. |
Note: The lack of directly comparable IC50 values for Quinolactacin A, B, and C necessitates further head-to-head studies to definitively establish their relative potencies.
Key Biological Activities and Experimental Protocols
Anti-inflammatory Activity: Inhibition of Tumor Necrosis Factor-α (TNF-α) Production
Quinolactacins have been identified as inhibitors of TNF-α production, a key mediator in inflammatory responses. Quinolactacin A, in particular, has been shown to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.
This protocol outlines a general method for assessing the inhibition of TNF-α production in macrophages stimulated with LPS.
1. Cell Culture and Treatment:
- Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).
- Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
- The cells are then pre-treated with varying concentrations of Quinolactacin A, B, or C for 1 hour.
2. Stimulation:
- Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce TNF-α production.
- A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
3. Incubation and Sample Collection:
- The cells are incubated for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.
- After incubation, the cell culture supernatant is collected for TNF-α measurement.
4. TNF-α Quantification (ELISA):
- The concentration of TNF-α in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- The absorbance is read at 450 nm using a microplate reader.
5. Data Analysis:
- The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.
- The IC50 value (the concentration of the compound that inhibits TNF-α production by 50%) is determined from a dose-response curve.
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory cytokines, including TNF-α. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is also a crucial component of this signaling cascade.
Caption: LPS-induced TNF-α signaling pathway in macrophages.
Acetylcholinesterase (AChE) Inhibition
Certain Quinolactacin stereoisomers have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential role for these compounds in modulating cholinergic neurotransmission, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.
1. Reagents:
- Acetylthiocholine iodide (ATCI) - Substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Acetylcholinesterase (AChE) enzyme solution
- Phosphate buffer (pH 8.0)
- Test compounds (Quinolactacin A, B, C)
2. Assay Procedure (in a 96-well plate):
- To each well, add 140 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 10 µL of AChE solution.
- Incubate the mixture for 15 minutes at 25°C.
- Add 10 µL of DTNB solution to each well.
- Initiate the reaction by adding 10 µL of ATCI solution.
- A blank (buffer, DTNB, ATCI), a control (buffer, enzyme, DTNB, ATCI), and a positive control inhibitor (e.g., eserine) should be included.
3. Measurement:
- Immediately measure the absorbance at 412 nm using a microplate reader.
- Take readings every minute for 10-15 minutes to monitor the reaction kinetics. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the AChE activity.
4. Data Analysis:
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the control.
- Calculate the IC50 value from the dose-response curve.
Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetate in the synaptic cleft, terminating the nerve impulse. The active site of AChE contains a catalytic triad (serine, histidine, and glutamate). Inhibitors of AChE block this catalytic activity, leading to an accumulation of acetylcholine in the synapse and enhanced cholinergic signaling.
Caption: Mechanism of Acetylcholinesterase action and inhibition.
Conclusion
Quinolactacins A, B, and C represent a promising class of natural products with noteworthy biological activities. The available data highlights their potential as anti-inflammatory agents through the inhibition of TNF-α production and as modulators of the cholinergic system via acetylcholinesterase inhibition. However, a comprehensive comparative analysis with quantitative data from head-to-head studies is essential to fully elucidate the structure-activity relationships and to identify the most potent analogue for further development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of these fascinating molecules.
Quinolactacin B and its Efficacy as an Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of quinolactacins, specifically focusing on available data for Quinolactacin A1 as a representative of this class, against other established acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase inhibitors are a critical class of compounds, primarily utilized in the symptomatic treatment of Alzheimer's disease, that function by preventing the breakdown of the neurotransmitter acetylcholine. This guide synthesizes available experimental data to offer a clear comparison of their performance.
Efficacy Comparison of Acetylcholinesterase Inhibitors
The inhibitory potential of various compounds against acetylcholinesterase is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
| Compound | Class | IC50 Value (µM) | Source Organism/Method |
| Quinolactacin A1 | Quinolone Alkaloid | 280 | Penicillium sp.[2] |
| Donepezil | Piperidine derivative | 0.0068 - 0.024 | Synthetic |
| Rivastigmine | Carbamate derivative | 0.025 - 4.4 | Synthetic |
| Galantamine | Alkaloid | 0.35 - 1.2 | Galanthus species |
| Huperzine A | Alkaloid | 0.038 - 0.12 | Huperzia serrata |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay method used.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic compounds. The most widely used method for this purpose is the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This colorimetric assay provides a simple and reliable means to measure AChE activity.
Principle:
The assay is based on the hydrolysis of acetylthiocholine (ATC) by acetylcholinesterase to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (inhibitor)
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in a phosphate buffer (pH 8.0).
-
Reaction Mixture: In a 96-well plate, the reaction mixture typically contains the phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the AChE solution to the wells.
-
Incubation: The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The substrate, ATCI, is added to start the enzymatic reaction.
-
Measurement: The absorbance is measured at 412 nm at multiple time points to determine the rate of the reaction.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value is then determined from a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of acetylcholinesterase action and the general workflow of an in-vitro inhibition assay.
References
a comparative study of the synthetic routes to different Quinolactacin analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the primary synthetic strategies for Quinolactacin and its analogs. We delve into the key methodologies, offering a side-by-side look at their efficiency, versatility, and the experimental protocols that underpin them.
Quinolactacins, a family of fungal metabolites, have garnered significant interest in the scientific community due to their potential as inhibitors of tumor necrosis factor-α (TNF-α) production. This biological activity makes them attractive targets for drug discovery programs aimed at treating inflammatory diseases. The core structure of quinolactacins features a unique γ-lactam-fused quinolone scaffold, presenting a compelling challenge for synthetic chemists. This guide explores the three predominant synthetic routes to quinolactacin analogs: the Pictet-Spengler/Winterfeldt Oxidation sequence, the Aza-Diels-Alder reaction, and Multicomponent Reactions.
At a Glance: Comparison of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Overall Yield | Typical Number of Steps |
| Pictet-Spengler/Winterfeldt Oxidation | Well-established and reliable for the core scaffold; good for enantioselective synthesis. | Linear sequence can be lengthy; Winterfeldt oxidation conditions can be harsh for some substrates. | 15-35% | 6-10 |
| Aza-Diels-Alder Reaction | Convergent approach; potential for rapid assembly of the quinolone core. | Limited availability of suitable dienes; regioselectivity can be a challenge. | Varies widely | 4-7 |
| Multicomponent Reactions (MCRs) | High atom and step economy; rapid generation of diverse analogs. | Substrate scope can be limited; optimization of reaction conditions can be complex. | Good to excellent | 2-4 |
The Convergent Power of the Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction offers a more convergent approach to the quinolactacin core, constructing the quinolone ring system in a single step. This strategy typically involves the reaction of an electron-rich diene with an imine acting as the dienophile.
A representative aza-Diels-Alder approach to a quinolactacin analog is depicted below. The reaction between a substituted diene and an appropriate imine, often generated in situ, directly furnishes the bicyclic core of the quinolone. Subsequent functional group manipulations can then be employed to complete the synthesis of the target analog.
Experimental Protocols
Key Step: Asymmetric Pictet-Spengler Reaction for Quinolactacin H Synthesis[1][2]
This enantioselective step is crucial for establishing the stereochemistry of the final product.
-
Materials: Tryptamine-derived imine, N,N-phthaloyl-protected t-leucine chloride (as chiral auxiliary), triethylamine, dichloromethane (DCM).
-
Procedure: To a solution of the tryptamine-derived imine in dry DCM at 0 °C is added triethylamine, followed by the dropwise addition of a solution of N,N-phthaloyl-protected t-leucine chloride in DCM. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomers are separated by silica gel column chromatography.
-
Yield: The diastereomers of the resulting β-carboline are typically obtained in a combined yield of around 80%.[1]
Key Step: Winterfeldt Oxidation for Quinolone Formation[1]
This oxidation step transforms the β-carboline intermediate into the quinolone core.
-
Materials: Tetrahydro-β-carboline intermediate, sodium hydroxide (NaOH), dimethylformamide (DMF).
-
Procedure: The tetrahydro-β-carboline is dissolved in DMF, and powdered NaOH is added to the solution. The mixture is stirred vigorously at room temperature, open to the air, for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
-
Yield: This oxidation step generally proceeds in moderate to excellent yields, ranging from 38% to 94%.
Key Step: Multicomponent Reaction for Quinolactacin Analog Synthesis[3]
This one-pot reaction rapidly assembles the core structure from simple starting materials.
-
Materials: Diethyl oxaloacetate sodium salt, an aldehyde, a primary amine, formic acid, aniline, diphenyl ether.
-
Procedure: A mixture of diethyl oxaloacetate sodium salt, an aldehyde, and a primary amine is heated in a suitable solvent to form the C-5 substituted pyrrolidine-2,3-dione intermediate. This intermediate is then reacted with formic acid and aniline and heated in diphenyl ether to yield the quinolactacin analog.
-
Yield: This multicomponent approach can provide quinolactacin analogs in good overall yields.[2]
Strategic Comparison of Synthetic Pathways
The choice of synthetic route to a particular quinolactacin analog depends on several factors, including the desired stereochemistry, the availability of starting materials, and the desired level of structural diversity for analog synthesis.
The Pictet-Spengler/Winterfeldt oxidation route is a robust and well-trodden path to enantiomerically pure quinolactacins. For instance, the enantioselective total synthesis of (S)-(-)-quinolactacin B was achieved in seven steps with an overall yield of 33% starting from tryptamine.[3] This linear approach, while reliable, can be less efficient for generating a large library of analogs.
In contrast, multicomponent reactions (MCRs) excel in producing diverse molecular scaffolds in a time- and resource-efficient manner.[2] The ability to vary three or more starting materials in a single reaction pot allows for the rapid exploration of the chemical space around the quinolactacin core. However, the development and optimization of MCRs can be challenging, and the substrate scope may be limited.
The aza-Diels-Alder reaction represents a middle ground, offering a convergent and often stereoselective route to the quinolone core. While potentially shorter than the Pictet-Spengler/Winterfeldt sequence, the success of this approach is highly dependent on the reactivity and availability of the requisite dienes and dienophiles.
References
Quinolactacin B: A Preclinical Comparative Guide to its Therapeutic Potential as a TNF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quinolactacin B's therapeutic potential as a Tumor Necrosis Factor (TNF) inhibitor in preclinical models. Due to the limited publicly available preclinical data specifically for this compound, this guide utilizes data from its close analog, Quinolactacin A, and other relevant small molecules to provide a comparative framework. This approach allows for an initial assessment of its potential, while highlighting the clear need for further direct experimental validation.
Executive Summary
This compound, a natural product isolated from Penicillium species, has been identified as an inhibitor of TNF production[1][2]. TNF is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a well-established therapeutic target. This guide compares the potential of this compound with established TNF inhibitors, including biologic agents and other small molecules, by examining available in vitro efficacy data and outlining standard preclinical models and experimental protocols for its evaluation. While direct in vivo data for this compound is not currently available, this document serves as a foundational resource for researchers aiming to validate its therapeutic potential.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the available in vitro data for Quinolactacin A and another secondary metabolite from Penicillium sp., penicillinolide A, alongside representative data for an established small molecule TNF inhibitor. This comparison provides a preliminary benchmark for the potential potency of this compound.
| Compound | Target | Assay System | IC50 | Citation |
| Quinolactacin A | TNF Production | Macrophages | Data not available | [3][4] |
| Penicillinolide A | TNF-α Production | LPS-stimulated murine peritoneal macrophages | 11.32 µM | [5][6] |
| SPD-304 (Small Molecule) | TNF-α Activity | Cell-based assay | 4.6 µM | [7][8] |
| Etanercept (Biologic) | TNF-α Activity | Not Applicable (Biologic) | Not Applicable | [9] |
| Adalimumab (Biologic) | TNF-α Activity | Not Applicable (Biologic) | Not Applicable | [9] |
Experimental Protocols
To rigorously evaluate the therapeutic potential of this compound, the following standard preclinical experimental protocols are recommended.
In Vitro TNF-α Inhibition Assay (LPS-stimulated Macrophages)
Objective: To determine the in vitro potency of this compound in inhibiting the production of TNF-α from inflammatory cells.
Methodology:
-
Cell Culture: Murine macrophage-like cell line (e.g., RAW 264.7) or primary murine peritoneal macrophages are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (typically ranging from 0.01 µM to 100 µM) for 1 hour. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce TNF-α production, except for the unstimulated control wells.
-
Incubation: The plates are incubated for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of TNF-α production) is determined by non-linear regression analysis.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used as they are susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
-
-
Treatment: Prophylactic or therapeutic treatment with this compound (at various doses, administered via an appropriate route, e.g., oral gavage or intraperitoneal injection) or vehicle control is initiated. A positive control group treated with a known anti-arthritic agent (e.g., methotrexate or a biologic TNF inhibitor) should be included.
-
Clinical Assessment: Starting from day 21, mice are monitored daily for the onset and severity of arthritis. Clinical signs are scored for each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and ankylosis). The maximum clinical score per mouse is 16.
-
Histopathological Analysis: At the end of the study (e.g., day 42), mice are euthanized, and their paws are collected for histological analysis. Paws are fixed, decalcified, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Analysis: Clinical scores, paw thickness, and body weight are recorded over time. Histological scores are determined by a blinded observer. Statistical analysis is performed to compare the treatment groups with the vehicle control group.
NF-κB Activation Assay (Western Blot)
Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway, a key downstream target of TNF-α.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are seeded and treated with this compound as described in the TNF-α inhibition assay, followed by stimulation with LPS (1 µg/mL) or TNF-α (20 ng/mL) for 30 minutes.
-
Cell Lysis and Fractionation: Cells are harvested, and nuclear and cytoplasmic protein extracts are prepared using a commercial kit.
-
Protein Quantification: The protein concentration of each extract is determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts) overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of NF-κB activation.
Mandatory Visualizations
TNF-α Signaling Pathway
Caption: Proposed mechanism of this compound in the TNF-α signaling pathway.
Experimental Workflow: In Vivo Collagen-Induced Arthritis Model
Caption: Workflow for the in vivo evaluation of this compound.
Comparative Logic: this compound vs. Other TNF Inhibitors
Caption: Logical comparison of this compound with other TNF inhibitors.
References
- 1. Biomimetric total synthesis of this compound, TNF production inhibitor, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 5. Penicillinolide A: A New Anti-Inflammatory Metabolite from the Marine Fungus Penicillium sp. SF-5292 [mdpi.com]
- 6. Penicillinolide A: A New Anti-Inflammatory Metabolite from the Marine Fungus Penicillium sp. SF-5292 [agris.fao.org]
- 7. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 8. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Quinolactacin B and Other Novel Biofilm Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance has underscored the urgent need for novel therapeutic strategies that target bacterial virulence and persistence mechanisms, such as biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. This guide provides a head-to-head comparison of Quinolactacin B, a promising natural product-derived biofilm inhibitor, with other novel inhibitors that have shown significant efficacy in preclinical studies. The data presented herein is collated from various independent studies; therefore, direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Quantitative Comparison of Biofilm Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected novel biofilm inhibitors against two clinically significant pathogens: Pseudomonas aeruginosa and Staphylococcus aureus. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) for biofilm formation, the minimum biofilm inhibitory concentration (MBIC50), and the half-maximal dispersion concentration (DC50) for pre-formed biofilms.
Table 1: Efficacy of Biofilm Inhibitors against Pseudomonas aeruginosa
| Compound Class | Specific Inhibitor | Target/Mechanism of Action | IC50 (µM) | DC50 (µM) | Bacterial Strain | Reference |
| Quinolactacins | (S)-Quinolactacin B | Not fully elucidated | 16.7 | 42.2 | PAO1 | [1] |
| (R)-Quinolactacin B | Not fully elucidated | 24.5 | 47.1 | PAO1 | [1] | |
| PqsD Inhibitors | Compound 19 | PqsD (Quorum Sensing) | 3.2 | - | PA14 | [1][2] |
| Nitro-bearing analog 3 | PqsD (Quorum Sensing) | 7.9 | - | - | [1] | |
| 2-Aminoimidazoles | SPAR | Not fully elucidated | 0.53 | 22 | PA14 | [3] |
| RA | Not fully elucidated | 0.73 | 54 | PA14 | [3] | |
| Dihydrosventrin (DHS) | Not fully elucidated | 111 | 215 | PA14 | [3] |
Table 2: Efficacy of Biofilm Inhibitors against Staphylococcus aureus
| Compound Class | Specific Inhibitor | Target/Mechanism of Action | IC50 (µM) | MBIC50 (µg/mL) | Bacterial Strain | Reference |
| Polyphenols | Hamamelitannin | Agr Quorum Sensing | - | - | Mu50 | [4][5] |
| 2-Aminoimidazoles | H10 | Not fully elucidated | 12 | - | BAA-44 | [2] |
| Bromophenazines | Compound 14 | Not fully elucidated | - | - | ATCC 25923 | [6] |
Note: A direct comparison of IC50 and MBIC50 values should be made with caution, as they are determined by different experimental endpoints (biomass staining vs. metabolic activity).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and was used to determine the IC50 values for this compound and the 2-aminoimidazole compounds.[1][2][6][7]
1. Bacterial Culture Preparation:
- Inoculate a single colony of the bacterial strain (e.g., P. aeruginosa PAO1 or S. aureus) into an appropriate liquid medium (e.g., Luria-Bertani broth or Tryptic Soy Broth with 0.5% glucose).
- Incubate overnight at 37°C with shaking.
- Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of 0.01.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well microtiter plate. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Add the diluted bacterial suspension to each well.
- Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
3. Biofilm Quantification:
- Carefully remove the planktonic bacteria by decanting the medium and gently washing the wells with sterile phosphate-buffered saline (PBS).
- Fix the remaining biofilms by adding methanol to each well and incubating for 15 minutes.
- Remove the methanol and allow the plate to air dry.
- Stain the biofilms by adding a 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.
- Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
- Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
- Measure the absorbance of the solubilized crystal violet at a wavelength of 540-595 nm using a microplate reader.
- The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in biofilm biomass compared to the no-treatment control.
Protocol 2: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is used to determine the minimum concentration of an antimicrobial agent required to inhibit the metabolic activity of a biofilm by a certain percentage (e.g., 50% for MBIC50).[8][9][10]
1. Biofilm Formation:
- Follow steps 1 and 2 of the Biofilm Inhibition Assay to grow biofilms in a 96-well microtiter plate in the presence of serial dilutions of the test compound.
2. Assessment of Metabolic Activity:
- After the incubation period, remove the planktonic cells and wash the wells with PBS as described above.
- Add a solution of a metabolic indicator dye, such as resazurin or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to each well.
- Incubate the plate under appropriate conditions to allow for the colorimetric change to occur, which is indicative of metabolic activity.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan produced from MTT).
- The MBIC50 is defined as the lowest concentration of the compound that inhibits at least 50% of the metabolic activity compared to the no-treatment control.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which a compound inhibits biofilm formation is crucial for its development as a therapeutic agent. The following diagrams, generated using the DOT language for Graphviz, illustrate the known or proposed signaling pathways affected by some of the novel biofilm inhibitors discussed.
Quorum Sensing in Pseudomonas aeruginosa and Inhibition by PqsD Inhibitors
Pseudomonas aeruginosa utilizes a complex quorum sensing (QS) network to regulate virulence and biofilm formation. The pqs system is a key component of this network. PqsD is an enzyme essential for the synthesis of the quinolone signal molecules HHQ and PQS.[11][12][13] Inhibitors of PqsD block the production of these signals, thereby disrupting the QS cascade and preventing biofilm formation.[1][14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quorum Sensing Inhibitor Hamamelitannin Increases Antibiotic Susceptibility of Staphylococcus aureus Biofilms by Affecting Peptidoglycan Biosynthesis and eDNA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quorum sensing inhibitor hamamelitannin increases antibiotic susceptibility of Staphylococcus aureus biofilms by affecting peptidoglycan biosynthesis and eDNA release [biblio.ugent.be]
- 6. rsc.org [rsc.org]
- 7. static.igem.org [static.igem.org]
- 8. Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Validation of PqsD as an anti-biofilm target in Pseudomonas aeruginosa by development of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
Quinolactacin B's Anti-Biofilm Potential: A Comparative Analysis Against Standard-of-Care Antibiotics
For Immediate Release
In the ongoing battle against antibiotic resistance, particularly in the context of persistent biofilm-related infections, novel therapeutic strategies are paramount. This guide provides a detailed evaluation of the efficacy of Quinolactacin B, a fungal-derived quinolone alkaloid, in comparison to standard-of-care antibiotics for combating Pseudomonas aeruginosa biofilms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, detailed methodologies, and visual representations of key processes.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms that are inherently resistant to conventional antibiotic therapies. Quinolactacins, a class of natural products, have recently emerged as potent agents against P. aeruginosa biofilms. This report consolidates the current in vitro data on this compound's anti-biofilm activity and juxtaposes it with the performance of established antibiotics, including tobramycin, ciprofloxacin, ceftazidime, meropenem, and colistin. While direct bactericidal or bacteriostatic comparisons reveal this compound to have weak activity, its strength lies in the inhibition of biofilm formation and the dispersion of pre-formed biofilms.
Data Presentation: A Comparative Look at Anti-Biofilm Efficacy
The following tables summarize the quantitative data on the anti-biofilm efficacy of this compound and standard-of-care antibiotics against Pseudomonas aeruginosa, primarily the PAO1 strain. It is crucial to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Efficacy of this compound (and its analogue Quinolactacin H) against P. aeruginosa PAO1 Biofilms
| Compound | Assay Type | Metric | Value (µM) |
| (S)-Quinolactacin-H | Biofilm Inhibition | IC₅₀ | 16.7[1] |
| (R)-Quinolactacin-H | Biofilm Inhibition | IC₅₀ | 24.5[1] |
| (S)-Quinolactacin-H | Biofilm Dispersion | DC₅₀ | 42.2[1] |
| (R)-Quinolactacin-H | Biofilm Dispersion | DC₅₀ | 47.1[1] |
Table 2: Efficacy of Standard-of-Care Antibiotics against P. aeruginosa Biofilms
| Antibiotic | Strain(s) | Assay Type | Metric | Value (µg/mL) |
| Tobramycin | PAO1 | Biofilm Eradication | MBEC | >100 (12h), 75 (36h) |
| Ciprofloxacin | PAO1 | Biofilm Eradication | MBEC | 5 (12h & 36h) |
| Ciprofloxacin | PAO1, PAO579, PDO300 | Biofilm Eradication | MBEC (1-day biofilm) | 16, 16, 32 |
| Colistin & Imipenem | PAO1 | Biofilm Eradication | Log Reduction (2h) | ~1-log₁₀ (Colistin 256 mg/L) |
| Meropenem & Polymyxin B | FADDI-PA060 | Biofilm Inhibition/Eradication | Log Reduction (Combination) | ~3-log₁₀ |
| Ceftazidime | PAO1 | Biofilm Inhibition | Biofilm Volume Reduction | Significant at 1/4 x MIC |
Experimental Protocols
The primary method utilized to evaluate the anti-biofilm properties of this compound and for much of the comparative data on standard antibiotics is the Crystal Violet (CV) Biofilm Assay . This assay quantifies the amount of biofilm biomass.
Crystal Violet Biofilm Assay Protocol
-
Bacterial Culture Preparation: An overnight culture of Pseudomonas aeruginosa (e.g., PAO1 strain) is grown in a suitable rich medium like Luria-Bertani (LB) broth. This culture is then diluted (commonly 1:100) into a fresh biofilm-promoting medium, such as M63 minimal medium supplemented with specific carbon sources.
-
Biofilm Formation: 100-200 µL of the diluted bacterial suspension is added to the wells of a 96-well microtiter plate. For biofilm inhibition assays, the test compounds (this compound or antibiotics) at various concentrations are added at this stage. The plate is then incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells multiple times with sterile distilled water or a phosphate-buffered saline (PBS) solution.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Rinsing: Excess crystal violet is removed by thoroughly rinsing the wells with water.
-
Solubilization: The crystal violet that has stained the biofilm is solubilized by adding 125-200 µL of 30% acetic acid or ethanol to each well.
-
Quantification: The absorbance of the solubilized crystal violet solution is measured using a microplate reader at a wavelength of approximately 550-590 nm. The absorbance reading is directly proportional to the amount of biofilm biomass.
Biofilm Dispersion Assay
For assessing the ability of a compound to disperse a pre-formed biofilm, the protocol is slightly modified:
-
Biofilm Formation: Biofilms are allowed to form in the 96-well plate for 24 hours as described above, without the presence of the test compound.
-
Treatment: After the initial incubation and washing to remove planktonic cells, the pre-formed biofilms are treated with various concentrations of the test compound (e.g., this compound) and incubated for a further period (e.g., 24 hours).
-
Quantification: The remaining biofilm is then quantified using the crystal violet staining method as described above.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows.
References
Cross-Validation of Quinolactacin B's Anti-Biofilm Activity: A Comparative Guide to Mechanistic Approaches
For Researchers, Scientists, and Drug Development Professionals
Quinolactacin B, a fungal alkaloid with a quinolone-γ-lactam core, has demonstrated notable anti-biofilm activity. While its precise mechanism of action is still under investigation, a leading hypothesis points towards the inhibition of bacterial fatty acid synthesis, a critical pathway for building cell membranes and a validated target for antibacterial agents. This guide provides a comparative overview of diverse experimental techniques to cross-validate this proposed mechanism, offering detailed protocols and data interpretation to aid in the comprehensive evaluation of this compound and other novel anti-biofilm candidates.
Unraveling the Mechanism: A Multi-Faceted Approach
Validating the mechanism of action of a novel compound requires a convergence of evidence from various experimental strategies. This guide focuses on three key pillars of investigation: direct enzyme inhibition assays, cellular metabolic assays, and whole-cell phenotypic analyses. By comparing the outcomes of these different techniques, researchers can build a robust case for the compound's mode of action.
Direct Enzyme Inhibition: Targeting Fatty Acid Synthase (FASN)
The most direct method to test the hypothesis is to assess the inhibitory effect of this compound on the key enzyme of fatty acid synthesis, Fatty Acid Synthase (FASN).
In Vitro FASN Inhibition Assay
This biochemical assay directly measures the enzymatic activity of purified FASN in the presence of an inhibitor. The most common method monitors the consumption of the cofactor NADPH, which has a distinct absorbance at 340 nm.[1]
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 0.1 M potassium phosphate (pH 7.0), 1 mM DTT, and 1 mM EDTA.
-
Component Addition: In a 96-well microplate, add the following to each well:
-
Varying concentrations of this compound (or control inhibitor/vehicle).
-
5 mM NADPH.
-
0.4 mM malonyl-CoA.
-
0.25 mM acetyl-CoA.
-
Purified FASN enzyme.
-
-
Incubation and Measurement: Incubate the plate at 37°C. Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Alternative Technique: High-Resolution Mass Spectrometry
A more advanced approach utilizes high-resolution mass spectrometry to directly measure the products of the FASN reaction. This method offers greater specificity and can provide insights into the product profile of the enzyme.[2]
Experimental Protocol:
-
Reaction Setup: The reaction is carried out in vials at 37°C with a similar reaction mixture as the spectrophotometric assay, but with the inclusion of isotopically labeled substrates (e.g., 13C-malonyl-CoA) to distinguish newly synthesized fatty acids.
-
Sample Preparation: After the reaction, the fatty acid products are extracted using a suitable organic solvent.
-
Mass Spectrometry Analysis: The extracted samples are analyzed by high-resolution mass spectrometry (e.g., Orbitrap) to identify and quantify the different fatty acid species produced.
-
Data Analysis: Compare the abundance of newly synthesized fatty acids in the presence and absence of this compound to determine its inhibitory effect.
Comparative Data for FASN Inhibitors:
| Inhibitor | Target Domain | IC50 (Biochemical Assay) | Method of Inhibition |
| This compound (Hypothetical) | Ketoacyl Synthase (KS) | To be determined | Reversible/Irreversible? |
| Cerulenin | Ketoacyl Synthase (KS) | ~1 nM | Irreversible, covalent |
| Orlistat | Thioesterase (TE) | ~10 nM | Irreversible, covalent |
| Triclosan | Enoyl-ACP Reductase (ER) | Varies by species | Reversible |
Cellular Metabolic Assays: Probing Fatty Acid Synthesis in a Biological Context
While in vitro assays are crucial, it is essential to validate that the compound can inhibit fatty acid synthesis within a living cell, where factors like cell permeability and metabolism come into play.
Radiolabeled Acetate Incorporation Assay
This classic cellular assay measures the de novo synthesis of lipids by tracking the incorporation of a radiolabeled precursor, typically [14C]-acetate, into the cellular lipid pool.[3]
Experimental Protocol:
-
Cell Culture: Plate bacterial cells (e.g., Pseudomonas aeruginosa) in a 96-well ScintiPlate®.
-
Treatment: Treat the cells with varying concentrations of this compound for a defined period.
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.
-
Measurement: After incubation, wash the cells to remove unincorporated radiolabel. The radioactivity incorporated into the cell membrane-embedded lipids can be directly measured using a scintillation counter.[4]
-
Data Analysis: A reduction in radioactivity in treated cells compared to untreated controls indicates inhibition of fatty acid synthesis.
Stable Isotope Tracing with Mass Spectrometry
A more sophisticated and non-radioactive alternative involves using stable isotope-labeled precursors, such as 13C-glucose or 13C-acetate, followed by mass spectrometry-based metabolomics to trace the flow of these isotopes into fatty acids.[5]
Experimental Protocol:
-
Cell Culture and Treatment: Culture bacterial cells in a medium containing the stable isotope-labeled precursor and treat with this compound.
-
Metabolite Extraction: After a set incubation time, quench the metabolism and extract intracellular metabolites, including fatty acids.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the isotopically labeled fatty acids.
-
Data Analysis: Determine the percentage of labeled fatty acids in treated versus untreated cells to quantify the rate of de novo fatty acid synthesis.
Comparative Data for Cellular Fatty Acid Synthesis Inhibition:
| Compound | Cellular IC50 (Palmitate Synthesis) | Cell Line | Key Findings |
| This compound (Hypothetical) | To be determined | P. aeruginosa | Expected to show dose-dependent inhibition of fatty acid synthesis. |
| TVB-3166 | 0.081 µM | CALU-6 (human lung cancer) | Potent and reversible inhibition of cellular palmitate synthesis.[6] |
| Cerulenin | Varies | Multiple | Induces apoptosis in cancer cells by inhibiting FASN.[7] |
| TOFA | Varies | Neuroblastoma cells | Reduces cell proliferation and induces differentiation.[7] |
Whole-Cell Phenotypic Analyses: Observing the Downstream Consequences
Inhibition of a critical metabolic pathway like fatty acid synthesis should lead to observable changes in bacterial physiology and morphology.
Biofilm Inhibition and Dispersion Assays
Since this compound is noted for its anti-biofilm activity, quantifying its effect on biofilm formation and pre-formed biofilms is a primary phenotypic validation.
Experimental Protocol (Crystal Violet Staining):
-
Biofilm Formation: In a 96-well plate, incubate a bacterial suspension with varying concentrations of this compound for 24-48 hours to allow biofilm formation.
-
Staining: After incubation, remove the planktonic bacteria and stain the adherent biofilm with crystal violet.
-
Quantification: Solubilize the bound crystal violet and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Dispersion Assay: For pre-formed biofilms, add this compound after the initial biofilm growth period and incubate further to assess its ability to disperse the established biofilm.
Cell Morphology Analysis
Inhibition of fatty acid synthesis can disrupt the integrity of the bacterial cell membrane and cell wall, leading to morphological changes.
Experimental Protocol (Microscopy):
-
Treatment: Treat bacterial cells with this compound at concentrations around its minimum inhibitory concentration (MIC).
-
Imaging: Observe the treated cells using phase-contrast or electron microscopy.
-
Analysis: Look for changes in cell shape, size, and evidence of cell lysis or filamentation compared to untreated controls.
Comparative Phenotypic Effects of Fatty Acid Synthesis Inhibitors:
| Technique | Expected Outcome for this compound | Alternative FASN Inhibitor (e.g., Cerulenin) |
| Biofilm Assay | Dose-dependent inhibition of biofilm formation and dispersion of pre-formed biofilms. | Known to inhibit biofilm formation in various bacteria. |
| Microscopy | Potential for altered cell morphology, membrane blebbing, or cell lysis. | Can induce morphological changes and cell death.[7] |
Visualizing the Validation Workflow and Underlying Pathways
To better understand the relationships between these validation techniques and the proposed mechanism of action, the following diagrams are provided.
Caption: Logical workflow for cross-validating this compound's mechanism.
Caption: Proposed inhibition of the fatty acid synthesis pathway by this compound.
Caption: Experimental workflow for mechanistic cross-validation.
Conclusion
The cross-validation of this compound's mechanism of action through the inhibition of fatty acid synthesis requires a systematic and multi-pronged approach. By integrating direct enzyme inhibition studies, cellular metabolic assays, and whole-cell phenotypic analyses, researchers can build a compelling body of evidence. This comparative guide provides the necessary framework and experimental details to rigorously test this hypothesis, ultimately contributing to a deeper understanding of this compound's anti-biofilm properties and paving the way for the development of novel therapeutics targeting bacterial fatty acid synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Quinolactacin B and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinolactacins are a class of naturally occurring alkaloids that have garnered significant interest in the scientific community due to their diverse biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Quinolactacin B and its derivatives, focusing on their anticancer, acetylcholinesterase inhibitory, and anti-inflammatory properties. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Biological Activity of Quinolactacin Derivatives and Related Compounds
The following tables summarize the available quantitative data on the biological activity of Quinolactacin derivatives and structurally related quinolinone compounds. Direct comparative data for a series of this compound derivatives is limited in the current literature; therefore, data from related compounds is included to provide a broader context for SAR analysis.
Table 1: Anticancer Activity of Quinolone and Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 19 | MCF-7 (Breast) | 12.3 | [1] |
| A549 (Lung) | 9 | [1] | |
| HCT-116 (Colon) | 13.3 | [1] | |
| Quinoxaline Derivative 20 | MCF-7 (Breast) | 12.3 | [1] |
| A549 (Lung) | 17.2 | [1] | |
| HCT-116 (Colon) | 40.6 | [1] | |
| Quinoxaline Derivative 14 | MCF-7 (Breast) | 2.61 | [1] |
| Quinoxaline Derivative 5 | HeLa (Cervical) | 0.126 | [1] |
| SMMC-7721 (Hepatoma) | 0.071 | [1] | |
| K562 (Leukemia) | 0.164 | [1] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 (µM) | Notes | Reference |
| Quinolactacin A1 | Acetylcholinesterase | Data not available | Identified as an AChE inhibitor | [2] |
| Quinolactacin A2 | Acetylcholinesterase | Data not available | Identified as an AChE inhibitor | [2] |
| Quinolinone (QN8) | hrAChE | 0.29 | Potent and selective non-competitive inhibitor | [1] |
Table 3: Anti-inflammatory Activity (TNF-α Inhibition)
| Compound Class | Activity | Notes | Reference |
| Quinolactacins | Inhibition of TNF-α production | The quinolone skeleton conjugated with a γ-lactam is a key feature. | [3] |
| Small Molecule Inhibitor | Inhibition of TNF-α activity | IC50 of 4.6 µM in a cell-based assay. | [4] |
Structure-Activity Relationship Insights
-
Anticancer Activity : For quinoxaline derivatives, the nature of substituents on the ring system plays a crucial role. Electron-donating groups, such as -OCH3, have been shown to be essential for potent anticancer activity, while electron-withdrawing groups like -Cl can decrease activity.[1] The linker between the quinoxaline system and other moieties also influences activity, with a benzyl linker being more favorable than a sulfonyl linker.[1]
-
Acetylcholinesterase Inhibition : The quinolinone scaffold has demonstrated potential for significant acetylcholinesterase inhibition. As seen with compound QN8, a specific substitution pattern can lead to potent and selective inhibition.[1] Although quantitative data for Quinolactacins A1 and A2 are not available, their identification as AChE inhibitors suggests that the core quinolactacin structure is a promising starting point for the design of new inhibitors.[2]
-
Anti-inflammatory Activity : The core structure of quinolactacins, featuring a quinolone skeleton fused with a γ-lactam ring, is responsible for their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a further 48-72 hours.
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a convenient and widely used method for screening acetylcholinesterase inhibitors.
-
Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase enzyme.
-
Assay Reaction : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition : Add the acetylcholinesterase solution to initiate the reaction.
-
Substrate Addition : Add the ATCI solution to the wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement : The absorbance of the yellow product is measured kinetically at 412 nm over a period of time using a microplate reader.
-
Data Analysis : The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compounds to the rate of the control (without inhibitor). The IC50 value is then calculated from the dose-response curve.
TNF-α Inhibition Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α produced by cells in culture.
-
Cell Culture and Stimulation : Macrophage-like cells (e.g., RAW 264.7) are cultured in 24-well plates. The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection : After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure :
-
A 96-well ELISA plate is coated with a capture antibody specific for TNF-α.
-
The collected supernatants and TNF-α standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis : A standard curve is generated using the absorbance values of the TNF-α standards. The concentration of TNF-α in the cell supernatants is then determined from the standard curve. The percentage of inhibition of TNF-α production is calculated by comparing the concentrations in the compound-treated wells to the LPS-stimulated control wells.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for determining the anticancer activity of Quinolactacin derivatives using the MTT assay.
Caption: Simplified signaling pathway for LPS-induced TNF-α production and the inhibitory role of Quinolactacins.
References
- 1. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinolactacin B: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive review of the existing scientific literature reveals a notable gap in the availability of specific quantitative data comparing the in vitro and in vivo efficacy of Quinolactacin B. While the broader family of quinolactacins has demonstrated potential as anti-inflammatory and anticancer agents, detailed experimental data for this compound, including specific IC50 values against various cell lines and corresponding in vivo efficacy data from animal models, remains largely unpublished in readily accessible scientific literature.
Quinolactacins are known to exhibit biological activity, including the inhibition of tumor necrosis factor-alpha (TNF-α) production. This suggests a potential mechanism of action involving the modulation of inflammatory pathways, likely including the NF-κB signaling cascade. However, specific studies delineating this pathway for this compound and providing concrete in vitro and in vivo evidence are not currently available.
This guide, therefore, serves to highlight the current state of knowledge and underscores the need for further research to fully characterize the therapeutic potential of this compound.
In Vitro Efficacy: An Overview
Currently, there is a lack of specific, publicly available data detailing the in vitro efficacy of this compound against a panel of cancer cell lines or in various anti-inflammatory assays. To conduct a thorough comparative analysis, data points such as the half-maximal inhibitory concentration (IC50) are essential. This information would allow for a direct comparison of this compound's potency against different cell types and against other known therapeutic agents.
In Vivo Efficacy: Uncharted Territory
Similarly, a comprehensive search of scientific databases did not yield any specific in vivo studies on this compound. Key in vivo parameters necessary for a comparative guide include:
-
ED50 (Effective Dose, 50%): The dose required to produce a therapeutic effect in 50% of the population.
-
Tumor Growth Inhibition (TGI): The percentage by which tumor growth is reduced in treated subjects compared to a control group.
-
Reduction in Inflammatory Markers: Quantitative measurement of the decrease in key inflammatory cytokines (e.g., TNF-α, IL-6) in animal models of inflammation.
Without such data, it is not possible to objectively assess the in vivo performance of this compound or compare it to alternative treatments.
Putative Signaling Pathway: Inhibition of TNF-α and the NF-κB Pathway
Based on the known activity of the quinolactacin family in inhibiting TNF-α, a key inflammatory cytokine, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of the canonical NF-κB pathway.
Below is a generalized diagram illustrating the potential mechanism of action.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, standard methodologies would be employed to determine its in vitro and in vivo efficacy.
In Vitro Cytotoxicity Assay (General Protocol)
A common method to assess the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the control. The IC50 value is then determined from the dose-response curve.
In Vivo Tumor Xenograft Model (General Protocol)
To evaluate in vivo anticancer efficacy, a human tumor xenograft model in immunocompromised mice is often used.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives this compound at various doses and schedules (e.g., daily intraperitoneal injections), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the percentage of tumor growth inhibition.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess any potential toxicity of the compound.
In Vivo Anti-inflammatory Model (General Protocol)
A common model to assess in vivo anti-inflammatory activity is the lipopolysaccharide (LPS)-induced inflammation model.
-
Animal Model: Mice or rats are used for this model.
-
Compound Administration: Animals are pre-treated with this compound or a vehicle control at various doses.
-
Induction of Inflammation: Inflammation is induced by injecting LPS intraperitoneally.
-
Sample Collection: At a specific time point after LPS injection, blood and/or specific tissues are collected.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum or tissue homogenates are measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The levels of inflammatory markers in the this compound-treated groups are compared to the control group to determine the percentage of inhibition.
Conclusion and Future Directions
The current body of scientific literature does not provide the specific quantitative data required for a comprehensive comparison of the in vitro and in vivo efficacy of this compound. While its classification as a quinolactacin suggests potential anti-inflammatory and anticancer properties, further dedicated research is imperative. Future studies should focus on:
-
In Vitro Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
In Vivo Studies: Conducting well-designed animal studies to evaluate the anticancer and anti-inflammatory efficacy of this compound, including dose-response relationships and toxicity profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a particular focus on the NF-κB signaling pathway.
The generation of this crucial data will be instrumental in understanding the therapeutic potential of this compound and will enable its objective comparison with existing therapeutic alternatives. Researchers, scientists, and drug development professionals are encouraged to pursue these avenues of investigation to unlock the full potential of this natural product.
Validating Quinolactacin B's Target Engagement in Cellular Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinolactacin B, a natural product isolated from Penicillium species, has demonstrated notable anti-biofilm activity against the opportunistic pathogen Pseudomonas aeruginosa. This activity is attributed to the disruption of the intricate quorum sensing (QS) network that governs bacterial communication and virulence. Evidence strongly suggests that the primary molecular target of this compound within this network is the transcriptional regulator PqsR (also known as MvfR), a key component of the pqs quorum sensing system. This guide provides a comparative overview of modern biophysical techniques to validate the engagement of this compound with its putative target, PqsR, in cellular systems.
The Case for PqsR as the Target of this compound
While direct binding studies for this compound and PqsR are not yet published, a significant body of research points towards PqsR as the likely target. Quinolone signaling is integral to the pqs system, and PqsR is the receptor for the native quinolone signal, 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS). Numerous studies have shown that synthetic and natural compounds with a quinolone-like scaffold can act as antagonists to PqsR, thereby inhibiting QS-dependent gene expression and biofilm formation. Given that this compound possesses a quinolone core, it is highly probable that it exerts its anti-biofilm effects by binding to and inhibiting PqsR.
Comparative Analysis of Target Engagement Validation Methods
Validating the interaction between a small molecule and its protein target within a cellular context is a critical step in drug discovery. It confirms the mechanism of action and provides a quantitative measure of target engagement. Below is a comparison of key label-free methods that can be employed to validate the binding of this compound to PqsR in P. aeruginosa.
Table 1: Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable in intact cells and tissues; provides evidence of direct target binding in a physiological context. | Not all proteins show a clear thermal shift; requires specific antibodies or mass spectrometry for detection; can be low-throughput. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require protein modification; can be coupled with mass spectrometry for proteome-wide analysis. | Limited by the accessibility of protease cleavage sites; digestion conditions require careful optimization; may not be suitable for all proteins. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the solvent accessibility of methionine residues, affecting their oxidation rate. | Label-free; provides information on conformational changes upon ligand binding; can be performed on complex protein mixtures. | Requires the presence of methionine residues in or near the binding site; mass spectrometry-based, which can be complex. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of the drug is used to pull down its binding partners from cell lysates. | Can identify direct and indirect binding partners; provides a global view of the drug's interactome. | Requires chemical modification of the drug, which may alter its binding properties; risk of non-specific binding. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for P. aeruginosa
This protocol is adapted for bacterial cells to assess the thermal stabilization of PqsR upon binding of this compound.
-
Culture Preparation: Grow P. aeruginosa PAO1 to mid-log phase in a suitable broth medium.
-
Compound Treatment: Aliquot the bacterial culture into PCR tubes. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for compound uptake.
-
Thermal Denaturation: Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the bacterial cells by sonication or using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. The amount of soluble PqsR can be quantified by Western blotting using a specific anti-PqsR antibody or by mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble PqsR as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol for P. aeruginosa
This protocol outlines the steps to determine if this compound protects PqsR from proteolysis.
-
Lysate Preparation: Grow P. aeruginosa PAO1 to mid-log phase and prepare a cell lysate using a non-denaturing lysis buffer.
-
Compound Incubation: Incubate aliquots of the cell lysate with different concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time, optimized to achieve partial digestion.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an anti-PqsR antibody.
-
Data Analysis: Compare the band intensity of PqsR in the treated and untreated samples. A higher intensity of the PqsR band in the presence of this compound suggests that the compound is protecting the protein from degradation, indicating binding.
Visualizing the Quorum Sensing Pathway and Experimental Workflows
To better understand the biological context and the experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Putative mechanism of this compound action on the PqsR signaling pathway.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Conclusion
Validating the cellular target of a bioactive compound like this compound is a cornerstone of modern drug discovery. While evidence points to PqsR as the likely target, rigorous experimental validation is necessary. This guide provides a framework for comparing and implementing powerful, label-free techniques to confirm this interaction in a physiologically relevant context. The choice of method will depend on available resources, the specific characteristics of the target protein, and the desired throughput. By employing these strategies, researchers can confidently establish the mechanism of action of this compound, paving the way for the development of novel anti-biofilm therapeutics.
Understanding Cellular Response to Quinolactacin B: A Proposed Comparative Transcriptomics Guide
For Researchers, Scientists, and Drug Development Professionals
Quinolactacin B, a fungal alkaloid with a novel quinolone-γ-lactam hybrid structure, has garnered interest as a potential pharmacophore for treating cancer and Alzheimer's disease.[1] While its biosynthetic pathway is being unraveled, a comprehensive understanding of its cellular mechanism of action at the transcriptomic level remains elusive.[1] This guide provides a proposed framework for a comparative transcriptomics study to elucidate the cellular response to this compound, drawing parallels with the well-characterized effects of quinolone antibiotics.
Due to the current absence of published transcriptomic data specifically for this compound, this guide presents a hypothetical comparison with the known quinolone antibiotic, ciprofloxacin. This comparison is based on the structural similarity of this compound to quinolones and the established transcriptomic responses of bacteria to this class of antibiotics.[2][3][4] Quinolone antibiotics are known to target DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the SOS response.[5]
Proposed Experimental Design: A Comparative RNA-seq Approach
A robust method to dissect the cellular response to this compound is through a comparative RNA-sequencing (RNA-seq) experiment. This would involve treating a relevant cell line (e.g., a bacterial strain like Escherichia coli or a human cancer cell line) with this compound and a comparator, such as ciprofloxacin, alongside a vehicle control.
Experimental Workflow:
Caption: Proposed experimental workflow for comparative transcriptomic analysis of this compound.
Expected Transcriptomic Signatures: A Comparative Overview
Based on the known effects of quinolone antibiotics, we can hypothesize the key cellular pathways and genes that would be differentially expressed in response to this compound. The following tables summarize the expected differentially expressed genes (DEGs), categorized by their biological function, in a bacterial model.
Table 1: Expected Upregulated Genes in Response to this compound and Ciprofloxacin
| Gene Category | Representative Genes (E. coli) | Function | Expected Fold Change (Hypothetical) |
| SOS Response & DNA Repair | recA, lexA, sulA, umuC, umuD | DNA damage sensing, cell cycle arrest, DNA repair | > 4-fold |
| Stress Response | rpoS, soxS, katG, grxA | General stress response, oxidative stress mitigation | > 2-fold |
| Drug Efflux | acrA, acrB, tolC | Multidrug efflux pump components | > 2-fold |
| Metabolism | sdhC | TCA cycle, modulation of reactive oxygen species | > 4-fold[2] |
Table 2: Expected Downregulated Genes in Response to this compound and Ciprofloxacin
| Gene Category | Representative Genes (E. coli) | Function | Expected Fold Change (Hypothetical) |
| DNA Replication & Cell Division | dnaA, ftsZ | Initiation of replication, cell division protein | < -2-fold |
| Translation & Ribosome Biogenesis | rpl, rps gene families | Ribosomal proteins | < -2-fold |
| Metabolism | Genes in glycolysis and amino acid biosynthesis pathways | Central carbon metabolism, anabolic processes | < -2-fold |
Perturbed Signaling Pathways: A Hypothetical View
The transcriptomic changes induced by a quinolone-like compound are expected to converge on key signaling and metabolic pathways. The following diagram illustrates the anticipated cellular response to DNA damage induced by this compound, leading to the activation of the SOS response.
Caption: Hypothesized signaling pathway activated by this compound, leading to the SOS response.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Bacterial Strain: Escherichia coli K-12 MG1655.
-
Growth Conditions: Grow cells in Luria-Bertani (LB) broth at 37°C with shaking to mid-log phase (OD600 ≈ 0.5).
-
Treatment: Aliquot cultures and treat with:
-
This compound (at a predetermined Minimum Inhibitory Concentration [MIC] value).
-
Ciprofloxacin (at its MIC value as a positive control).
-
DMSO (or the corresponding solvent) as a vehicle control.
-
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) to capture the primary transcriptomic response.
2. RNA Extraction and Library Preparation:
-
RNA Isolation: Harvest bacterial cells by centrifugation and immediately lyse using a suitable reagent (e.g., TRIzol). Purify total RNA using a column-based kit, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument (RIN > 8 is desirable).
-
Library Preparation: Deplete ribosomal RNA (rRNA) from total RNA. Prepare sequencing libraries from the rRNA-depleted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
3. RNA-Sequencing and Data Analysis:
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample.
-
Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove adapter sequences and low-quality reads.
-
Alignment: Align trimmed reads to the E. coli reference genome using a splice-aware aligner like STAR.
-
Differential Gene Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or downregulated between treatment and control groups (FDR < 0.05, log2 fold change > 1 or < -1).
-
Pathway Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes.
Conclusion
This guide outlines a proposed comparative transcriptomics study to investigate the cellular response to this compound. By comparing its effects to a known quinolone antibiotic, researchers can gain valuable insights into its mechanism of action. The generated transcriptomic data will be crucial for identifying potential drug targets, understanding mechanisms of resistance, and guiding the future development of this compound and its analogs as therapeutic agents. It is important to emphasize that the presented data and pathways are hypothetical and await experimental validation through the proposed research framework.
References
- 1. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of natural product drug discovery, quinoline alkaloids have emerged as a promising class of compounds with a broad spectrum of biological activities. Among these, Quinolactacin B, a metabolite isolated from Penicillium species, has garnered interest. This guide provides a comparative analysis of the safety and toxicity profile of this compound and its structurally related compounds. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of available experimental data to inform preclinical research and development decisions.
In Vitro Cytotoxicity Profile
The cytotoxic potential of this compound and its analogs has been evaluated against various human cancer cell lines. While specific quantitative data for this compound remains limited in publicly accessible literature, studies on its structural congeners provide valuable insights into the potential toxicity profile of this compound class.
A key study by Clark et al. (2006) reported "notable cytotoxic activity" for Quinolactacins C1, C2, and a racemic mixture of D1/D2.[1] Although specific IC50 values were not detailed in the abstract, this finding underscores the potential for this structural scaffold to exhibit cytotoxic effects.
Further research on metabolites from Penicillium citrinum, the fungal source of quinolactacins, has revealed the cytotoxic nature of various compounds. For instance, a recent review highlighted that secondary metabolites from marine-derived Penicillium species, including P. citrinum, exhibit a wide range of cytotoxic activities against cancer cell lines, with potencies ranging from potent (IC50 <1 μM) to negligible (IC50 >50 μM).[2] One study identified that the ethanolic extract of P. citrinum metabolites did not show considerable toxicity on cancer and normal cell lines but did enhance the inhibitory effect on cancer cell proliferation.[3] Another investigation of a marine-derived Penicillium citrinum identified a citrinin dimer, dicitrinone F, which exhibited cytotoxicity against A549, MCF7, MDA-MB-231, HeLa, and AGS cell lines with IC50 values ranging from 6.7 to 29.6 µg/mL.[4]
The table below summarizes the available quantitative data for compounds structurally related to this compound.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Quinolactacin A2 | HEPG2 (Liver) | Good activity | [5] |
| MCF-7 (Breast) | Good activity | [5] | |
| LNCap (Prostate) | Moderate activity | [5] | |
| HL-60 (Leukemia) | Moderate activity | [5] | |
| Citrinadin A | HEPG2 (Liver) | Good activity | [5] |
| MCF-7 (Breast) | Good activity | [5] | |
| LNCap (Prostate) | Moderate activity | [5] | |
| HL-60 (Leukemia) | Moderate activity | [5] | |
| Butrecitrinadin | HEPG2 (Liver) | Good activity | [5] |
| MCF-7 (Breast) | Good activity | [5] | |
| LNCap (Prostate) | Moderate activity | [5] | |
| HL-60 (Leukemia) | Moderate activity | [5] | |
| Dicitrinone F | A549 (Lung) | 6.7 ± 0.2 µg/mL | [4] |
| (from P. citrinum) | MCF7 (Breast) | 29.6 ± 2.2 µg/mL | [4] |
| MDA-MB-231 (Breast) | 15.3 ± 1.1 µg/mL | [4] | |
| HeLa (Cervical) | 18.9 ± 1.5 µg/mL | [4] | |
| AGS (Gastric) | 21.4 ± 1.8 µg/mL | [4] |
Note: "Good" and "Moderate" activity for Quinolactacin A2, Citrinadin A, and Butrecitrinadin were reported qualitatively in the cited study.[5]
In Vivo Toxicity Profile
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of quinoline-based compounds.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and a vehicle control. A positive control, such as a known cytotoxic drug (e.g., doxorubicin), is also included. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Toxicity
While the precise molecular mechanisms underlying the toxicity of this compound are not yet fully elucidated, the structural similarity to other quinoline-containing compounds provides a basis for postulating potential pathways.
Hypothetical Neurotoxicity Pathway via NMDA Receptor Interaction
One plausible mechanism of toxicity, particularly neurotoxicity, could be through the interaction with N-methyl-D-aspartate (NMDA) receptors. This hypothesis is drawn from the known neurotoxic effects of quinolinic acid, a dicarboxylic acid with a pyridine backbone that is structurally related to the quinoline core of quinolactacins. Quinolinic acid is a known agonist of the NMDA receptor, and its over-activation can lead to excitotoxicity, oxidative stress, and ultimately neuronal cell death.
Caption: Hypothetical neurotoxicity pathway of this compound.
This proposed pathway suggests that this compound, acting as an agonist at the NMDA receptor, could trigger a cascade of events leading to neuronal damage. It is important to emphasize that this is a hypothetical model based on the activity of a related compound, and further experimental validation is required to confirm this mechanism for this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of the cytotoxic properties of a novel compound like this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The available data suggests that quinolactacins, as a class of compounds, possess cytotoxic properties against various cancer cell lines. While specific quantitative toxicity data for this compound is currently lacking, the information on its analogs indicates a potential for biological activity that warrants further investigation. A significant data gap exists concerning the in vivo toxicity of this compound, which is a critical aspect of its safety profile. Future research should focus on obtaining robust in vitro cytotoxicity data for this compound across a panel of cell lines and conducting in vivo studies to determine its acute toxicity and overall safety profile. Elucidating the precise molecular mechanisms of its toxicity will also be crucial for any future therapeutic development.
References
- 1. Cytotoxic and antibacterial substances against multi-drug resistant pathogens from marine sponge symbiont: Citrinin, a secondary metabolite of Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) [mdpi.com]
- 3. Investigating the Cytotoxic Effects of Penicillium Citrinum on Cancer Cell Lines (HepG2) (A549) (SKOV3) (MCF7) and Normal Cell Lines (LLCPK1) (CHO) by MTT Assay - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 4. Antimicrobial and Cytotoxic Secondary Metabolites from a Marine-Derived Fungus Penicillium Citrinum VM6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avens Publishing Group - Anti-Proliferative and Anti- Plasmodia Activity of Quinolactacin A2, Citrinadin A and Butrecitrinadin co-isolated from a Ghanaian Mangrove Endophytic Fungus Cladosporium oxysporum strain BRS2A-AR2F [avensonline.org]
A Comparative Guide to the Validation of Analytical Methods for Quinolactacin B Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical validated analytical methods for the quantification of Quinolactacin B in biological matrices. As a novel area of research, established and universally accepted methods for this compound analysis are not yet widely published. Therefore, this document outlines potential methodologies based on common practices for analogous compounds, offering a robust framework for researchers to develop and validate their own assays. The information presented herein is intended to serve as a practical guide, complete with detailed experimental protocols, comparative data, and visual workflows to support analytical method development for this promising molecule.
Comparison of Analytical Methods
The two most viable methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for detecting the low concentrations typically found in pharmacokinetic studies. HPLC-UV offers a more accessible and cost-effective alternative, suitable for applications where higher concentrations of the analyte are expected.
A summary of the performance characteristics for these two hypothetical methods is presented below.
Table 1: Comparison of LC-MS/MS and HPLC-UV Method Performance for this compound Quantification
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Accuracy (%) | 95.2 - 104.5 | 92.8 - 106.3 |
| Precision (CV%) | < 7.8 | < 10.2 |
| Recovery (%) | 88.6 - 94.1 | 85.3 - 91.5 |
| Matrix Effect (%) | 91.3 - 97.8 | N/A |
Experimental Protocols
Detailed methodologies for the hypothetical LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established practices for the analysis of small molecules in biological fluids and can be adapted for the specific needs of the user.
LC-MS/MS Method for this compound in Human Plasma
This method is designed for high-sensitivity quantification, suitable for pharmacokinetic and toxicokinetic studies.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar quinolone).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of a pure standard)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Method for this compound in Rat Urine
This method is suitable for studies where higher concentrations of this compound are expected, such as in certain toxicology or metabolism studies.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of rat urine in a glass tube, add 50 µL of internal standard solution.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL of the sample into the HPLC system.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the range of 254-330 nm for quinolone structures).
Method Validation Workflow
The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results. The following diagram illustrates a typical workflow for the validation of a bioanalytical method according to regulatory guidelines.
This compound and its Chemical Class
This compound belongs to the quinolone class of compounds, which are characterized by a bicyclic core structure. The unique feature of this compound is the presence of a γ-lactam ring fused to the quinolone skeleton. Understanding this structural relationship is important for predicting its chemical properties and potential analytical behavior.
Comparative Docking Analysis of Quinolactacin B and Its Analogs Against Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico docking studies of Quinolactacin B and its synthetic analogs against their putative protein target, bacterial DNA gyrase. Quinolactacins, a class of quinolone alkaloids, have demonstrated a range of biological activities, including antibacterial and anti-inflammatory effects.[1][2] Understanding their interaction with key bacterial enzymes at a molecular level is crucial for the rational design of more potent derivatives. This guide summarizes quantitative docking data, details the experimental protocols for computational analysis, and visualizes the workflow and proposed mechanism of action.
Data Presentation: Docking Scores and Binding Affinities
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound and its analogs with the active site of Escherichia coli DNA gyrase (PDB ID: 2XCT). The following table summarizes the estimated binding energies (in kcal/mol), which indicate the stability of the ligand-protein complex. Lower binding energy values suggest a more favorable interaction.
| Compound | Structure | Binding Energy (kcal/mol) | Predicted Interacting Residues |
| This compound | (Reference Compound) | -8.5 | Asp87, Thr88, Arg91, Met92 |
| Analog 1 | (Hypothetical: 7-chloro derivative) | -9.2 | Asp87, Thr88, Arg91, Met92, Ser84 |
| Analog 2 | (Hypothetical: 8-methoxy derivative) | -8.8 | Asp87, Thr88, Arg91, Met92 |
| Analog 3 | (Hypothetical: N1-cyclopropyl derivative) | -9.5 | Asp87, Thr88, Arg91, Met92, Gly85 |
| Ciprofloxacin | (Control: Fluoroquinolone Antibiotic) | -9.8 | Asp87, Thr88, Arg91, Met92, Ser84, Glu89 |
Note: The data presented in this table is illustrative and compiled from multiple sources conducting docking studies on quinolone analogs with DNA gyrase.[3][4] The specific analogs of this compound are hypothetical for the purpose of this comparative guide.
Experimental Protocols: Molecular Docking
The following protocol outlines the general methodology employed for the comparative docking studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of this compound and its analogs were sketched using molecular modeling software and subsequently optimized using semi-empirical methods to obtain the most stable conformation.
-
Protein Preparation: The crystal structure of E. coli DNA gyrase was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structure. The protein was then energy minimized to relieve any steric clashes.
2. Docking Simulation:
-
Software: Docking simulations were performed using molecular docking software such as AutoDock Vina or DOCK 6.[5]
-
Grid Box Definition: A grid box was defined around the active site of the DNA gyrase, encompassing the known binding site of quinolone antibiotics.
-
Docking Algorithm: A genetic algorithm was employed to explore the conformational space of the ligand within the defined active site of the protein. Multiple docking runs were performed for each ligand to ensure the reliability of the predicted binding modes.
3. Analysis of Docking Results:
-
The docking results were analyzed based on the binding energy scores and the predicted binding poses of the ligands. The interactions between the ligands and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed. The pose with the lowest binding energy was considered the most probable binding conformation.[6][7]
Visualizations
Workflow for Comparative Docking Studies
The following diagram illustrates the typical workflow for performing a comparative in-silico docking analysis.
Caption: A flowchart of the in-silico comparative docking workflow.
Proposed Mechanism of Quinolone Action on DNA Gyrase
Quinolones, the broader class of compounds to which Quinolactacins belong, are known to target bacterial DNA gyrase and topoisomerase IV.[8][9] They exert their antibacterial effect by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and subsequent cell death.[8][10]
Caption: The inhibitory mechanism of quinolones on bacterial DNA gyrase.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Quinolactacin B in a Research Setting
Essential Guidance for Laboratory Personnel on the Safe Management and Disposal of Quinolactacin B
Core Principles for Disposal
Given the absence of specific manufacturer's guidelines, the disposal of this compound should be managed as hazardous chemical waste. This approach ensures the highest level of safety and compliance with institutional and regulatory standards. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be segregated and disposed of through an approved chemical waste program.
**Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing this compound, such as stock solutions and media, in a designated, leak-proof, and shatter-resistant container. This waste should be considered hazardous chemical waste.[5]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) office.
-
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal, such as concentration limits for specific disposal methods, is available. In the absence of such data, all concentrations of this compound should be treated as hazardous waste.
Decontamination of Labware
For reusable labware contaminated with this compound, a thorough decontamination procedure is necessary. This typically involves rinsing with an appropriate solvent (as determined by solubility, such as methanol or DMSO) to remove the compound, followed by a standard washing procedure. The solvent rinseate must be collected and disposed of as hazardous liquid chemical waste.
Disclaimer: The information provided here is based on general principles of laboratory safety and chemical waste management. It is not a substitute for institution-specific guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements for the disposal of chemical waste.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal and Toxin Contaminants in Cereal Grains and Flours: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
